Tri-(PEG1-C2-acid)
Description
BenchChem offers high-quality Tri-(PEG1-C2-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-(PEG1-C2-acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMUDRSUKYNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of Tri-(PEG1-C2-acid) in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing solubility, cell permeability, and the formation of the productive ternary complex. This guide provides a comprehensive technical overview of a specific polyethylene glycol (PEG)-based linker, Tri-(PEG1-C2-acid), and its role in PROTAC design. We will delve into its structural advantages, its impact on key biophysical and cellular parameters, and provide detailed experimental protocols for its incorporation and evaluation in novel PROTACs.
The Core Role of Linkers in PROTACs
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1] The choice of linker impacts several critical properties of the PROTAC molecule.
Structural Insights into Tri-(PEG1-C2-acid)
The nomenclature "Tri-(PEG1-C2-acid)" provides specific details about its chemical structure. "Tri" suggests a structure with three repeating units. "PEG1" indicates that each repeating unit contains a single ethylene glycol moiety. "C2-acid" signifies a two-carbon chain terminating in a carboxylic acid group. This carboxylic acid serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.
The inclusion of PEG units imparts hydrophilicity to the PROTAC molecule, which can be advantageous for improving solubility, a common challenge in PROTAC development due to their high molecular weight and often lipophilic nature.[1]
Impact of Tri-(PEG1-C2-acid) on PROTAC Properties
The physicochemical properties of the linker directly influence the overall performance of the PROTAC.
Solubility and Permeability
The PEG component of Tri-(PEG1-C2-acid) enhances the aqueous solubility of the PROTAC, which is crucial for administration and bioavailability. However, there is a delicate balance between hydrophilicity and cell permeability. While excessive PEGylation can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating cell entry.
Ternary Complex Formation and Stability
The length and flexibility of the linker are critical for achieving an optimal orientation of the POI and E3 ligase within the ternary complex. A linker that is too short may lead to steric clashes, preventing complex formation, while a linker that is too long may result in a non-productive complex where the ubiquitin transfer is inefficient. The flexibility of the Tri-(PEG1-C2-acid) linker allows for the necessary conformational adjustments to achieve a stable and active ternary complex. The stability of this complex is often quantified by a cooperativity factor (alpha), which can be determined using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Quantitative Analysis of PROTACs with PEG Linkers
Table 1: Representative Degradation Data for PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | Unspecified | 1x PEG unit | K562 | 0.85 | 98.8 | [2] |
| NC-1 | BTK | CRBN | PEG-based | Mino | 2.2 | 97 | [3] |
Note: This table presents data for PROTACs with PEG linkers to demonstrate the typical range of efficacy. The specific performance of a PROTAC with a Tri-(PEG1-C2-acid) linker would need to be empirically determined.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs incorporating the Tri-(PEG1-C2-acid) linker.
Synthesis of a PROTAC using Tri-(PEG1-C2-acid)
This protocol describes a general procedure for coupling the Tri-(PEG1-C2-acid) linker to an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand.
Materials:
-
Tri-(PEG1-C2-acid)
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of Tri-(PEG1-C2-acid):
-
Dissolve Tri-(PEG1-C2-acid) (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the activated ester solution directly in the next step.
-
-
Coupling to the first ligand (e.g., POI ligand):
-
Dissolve the amine-functionalized POI ligand (1 eq) in anhydrous DMF.
-
Add the solution of the activated Tri-(PEG1-C2-acid) linker to the POI ligand solution.
-
Add TEA or DIPEA (2-3 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting linker-ligand conjugate by flash chromatography or preparative HPLC.
-
-
Coupling to the second ligand (e.g., E3 ligase ligand):
-
Repeat the activation and coupling steps described above using the purified linker-POI ligand conjugate and the amine-functionalized E3 ligase ligand.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[4][5][6]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the binding kinetics and affinity of the binary and ternary complexes in real-time.[7][8]
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified target protein (POI)
-
Purified E3 ligase
-
PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of one protein partner:
-
Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling or capture-based methods.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) between the PROTAC and the first protein.
-
Inject a series of concentrations of the other protein (in solution) over the immobilized protein to confirm no direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Formation:
-
Inject a series of concentrations of the PROTAC mixed with a constant, saturating concentration of the second protein over the immobilized first protein.
-
The enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α = KD_binary / KD_ternary) to assess the stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions.[9][10][11]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (POI)
-
Purified E3 ligase
-
PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.
-
Degas all solutions before the experiment.
-
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing either the POI or the E3 ligase to determine the binary binding affinities and thermodynamic parameters (ΔH, ΔS).
-
-
Ternary Titration:
-
Titrate the PROTAC into the sample cell containing a pre-formed complex of the POI and E3 ligase.
-
Alternatively, titrate one of the proteins into the sample cell containing the other protein pre-saturated with the PROTAC.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to obtain the stoichiometry (n), binding affinity (KD), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Determine the cooperativity of ternary complex formation by comparing the binding affinities from binary and ternary titrations.
-
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway Intervention
The following diagram illustrates how a PROTAC targeting a key kinase in a signaling pathway, such as PI3K in the PI3K/AKT/mTOR pathway, can lead to its degradation and subsequent downstream effects.[12]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Tri-(PEG1-C2-acid): A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri-(PEG1-C2-acid), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the field of targeted protein degradation and drug discovery.
Introduction to Tri-(PEG1-C2-acid)
Tri-(PEG1-C2-acid) is a heterobifunctional linker molecule widely employed in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][5] The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4]
Tri-(PEG1-C2-acid) features a central nitrogen atom connected to three short polyethylene glycol (PEG) chains, each terminated with a carboxylic acid. This structure imparts desirable physicochemical properties, including enhanced hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting PROTAC molecule.[6] The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing moieties on a target protein ligand or an E3 ligase ligand through stable amide bond formation.
Chemical Structure and Physicochemical Properties
The chemical structure and key properties of Tri-(PEG1-C2-acid) are summarized below.
| Property | Value | Reference |
| Chemical Name | 2,2',2''-(nitrilotris(ethane-2,1-diyl))tris(oxy)tris(ethan-1-ol-1-oic acid) | N/A |
| Molecular Formula | C15H27NO9 | [1] |
| Molecular Weight | 365.38 g/mol | [1] |
| CAS Number | 1381861-95-5 | [1] |
| Appearance | Yellow to brown liquid | [1] |
| Purity | ≥95.0% | [1] |
| SMILES | O=C(O)CCOCCN(CCOCCC(O)=O)CCOCCC(O)=O | [1] |
Solubility Profile
| Solvent | Solubility | General Observation |
| Water | Soluble | PEG's hydrophilic nature ensures good aqueous solubility.[6] |
| DMSO | Soluble | A common solvent for polar organic molecules. |
| DMF | Soluble | Frequently used as a solvent in peptide synthesis and conjugation reactions. |
| Dichloromethane (DCM) | Soluble | A common organic solvent for a variety of synthetic steps. |
| Methanol | Soluble | A polar protic solvent capable of dissolving PEGs. |
Role in PROTAC Design and Function
The linker is a critical component of a PROTAC, connecting the warhead (which binds to the target protein) and the E3 ligase ligand. The properties of the linker, such as its length, flexibility, and composition, significantly impact the formation and stability of the ternary complex, which is essential for efficient protein degradation.
PEG-based linkers like Tri-(PEG1-C2-acid) offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chains can improve the overall solubility of the PROTAC, which is often a challenge for these relatively large molecules.[6]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by increasing their hydrodynamic radius and reducing renal clearance.[6]
-
Flexibility: The flexible nature of the PEG chains can allow for optimal positioning of the warhead and E3 ligase ligand, facilitating the formation of a productive ternary complex.[6]
-
Reduced Non-specific Binding: The hydrophilic PEG chains can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
Caption: The general mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Experimental Protocols
The following sections provide representative protocols for the synthesis and characterization of a PROTAC utilizing Tri-(PEG1-C2-acid). These are intended as a general guide and may require optimization for specific applications.
Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the conjugation of Tri-(PEG1-C2-acid) to an amine-containing warhead and an amine-containing E3 ligase ligand. This is a common strategy for PROTAC assembly.
Materials:
-
Tri-(PEG1-C2-acid)
-
Amine-functionalized warhead
-
Amine-functionalized E3 ligase ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of Carboxylic Acids: Dissolve Tri-(PEG1-C2-acid) (1 equivalent) in anhydrous DMF. Add DCC (3 equivalents) and NHS (3 equivalents) to the solution. Stir the reaction mixture at room temperature for 2-4 hours to activate the carboxylic acid groups.
-
First Conjugation: To the activated linker solution, add the amine-functionalized warhead (0.9 equivalents) and TEA (3 equivalents). Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of Intermediate: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by preparative HPLC to obtain the warhead-linker conjugate.
-
Second Conjugation: Dissolve the purified warhead-linker conjugate (1 equivalent) in anhydrous DMF. Add DCC (1.5 equivalents) and NHS (1.5 equivalents) and stir for 2-4 hours. Then, add the amine-functionalized E3 ligase ligand (1 equivalent) and TEA (2 equivalents). Stir at room temperature overnight.
-
Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC. Characterize the purified product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Caption: A schematic workflow for the synthesis of a PROTAC molecule using Tri-(PEG1-C2-acid) via sequential amide bond formation.
Characterization of PROTACs
The synthesized PROTAC should be thoroughly characterized to ensure its identity, purity, and activity.
-
Purity Assessment: Analytical reversed-phase HPLC (RP-HPLC) with UV detection is commonly used to determine the purity of the final PROTAC.
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the PROTAC, and NMR spectroscopy (¹H and ¹³C) is used to confirm its chemical structure.
-
Functional Assays: A series of in vitro and cellular assays are required to evaluate the biological activity of the PROTAC, including:
-
Binding Assays: To confirm the binding of the PROTAC to both the target protein and the E3 ligase.
-
Ternary Complex Formation Assays: To demonstrate the PROTAC-induced formation of the ternary complex.
-
Ubiquitination Assays: To show that the PROTAC induces ubiquitination of the target protein.
-
Degradation Assays: To quantify the degradation of the target protein in cells (e.g., by Western blotting or proteomics).
-
Conclusion
Tri-(PEG1-C2-acid) is a valuable and versatile linker for the construction of PROTACs. Its hydrophilic PEG chains can impart favorable physicochemical properties to the resulting PROTAC, potentially leading to improved solubility, cell permeability, and pharmacokinetic profiles. The terminal carboxylic acid groups allow for straightforward conjugation to amine-containing ligands through robust amide bond formation. As the field of targeted protein degradation continues to expand, the rational design and selection of linkers like Tri-(PEG1-C2-acid) will remain a critical aspect of developing novel and effective therapeutics.
References
An In-Depth Technical Guide to the Synthesis of Tri-(PEG1-C2-acid) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Tri-(PEG1-C2-acid), a trifunctional PEGylated linker molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible and detailed synthetic methodology, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the synthetic workflow and its application in targeted protein degradation pathways. The information herein is intended to equip researchers with the necessary knowledge to produce and utilize this versatile linker for advanced research purposes.
Introduction
Tri-(PEG1-C2-acid), with the chemical formula C15H27NO9 and a molecular weight of 365.38, is a branched, hydrophilic linker molecule.[1][2] Its structure features a central nitrogen atom connected to three arms, each containing a single polyethylene glycol (PEG) unit and terminating in a carboxylic acid. This trifunctional nature, combined with the biocompatibility and solubility imparted by the PEG moieties, makes it a valuable building block in bioconjugation and drug delivery.[3][4]
Notably, Tri-(PEG1-C2-acid) has gained prominence as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.
This guide details a robust synthetic route to Tri-(PEG1-C2-acid) and provides the necessary information for its characterization and application in research settings.
Synthesis of Tri-(PEG1-C2-acid)
A plausible and efficient method for the synthesis of Tri-(PEG1-C2-acid) involves a two-step process: aza-Michael addition of ammonia to a PEGylated acrylate, followed by hydrolysis of the resulting triester.
Proposed Synthetic Pathway
The synthesis commences with the readily available starting material, 2-(2-ethoxyethoxy)ethyl acrylate. An aza-Michael addition reaction with ammonia will form the core tertiary amine structure. The resulting triester intermediate is then subjected to hydrolysis to yield the final Tri-(PEG1-C2-acid) product.
Experimental Protocols
Step 1: Synthesis of Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)amine (Triester Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-ethoxyethoxy)ethyl acrylate (3.0 equivalents) in a suitable solvent such as methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triester intermediate.
Step 2: Synthesis of Tri-(PEG1-C2-acid)
-
Reaction Setup: Dissolve the purified triester intermediate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (e.g., 5.0 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Tri-(PEG1-C2-acid). Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if required.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of Tri-(PEG1-C2-acid).
Table 1: Reaction Parameters
| Parameter | Step 1: Aza-Michael Addition | Step 2: Hydrolysis |
| Reactants | 2-(2-ethoxyethoxy)ethyl acrylate, Ammonia | Triester Intermediate, LiOH |
| Solvent | Methanol | THF/Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours | 12 - 24 hours |
| Typical Yield | 70 - 85% | 85 - 95% |
Table 2: Physicochemical Properties of Tri-(PEG1-C2-acid)
| Property | Value |
| CAS Number | 1381861-95-5 |
| Molecular Formula | C15H27NO9 |
| Molecular Weight | 365.38 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Solubility | Soluble in water, methanol, DMSO |
Table 3: Characterization Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the ethylene glycol protons, the methylene protons adjacent to the nitrogen and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, and carbons of the PEG chains and ethyl groups. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight. |
| Purity (HPLC) | >95% |
Application in PROTAC Technology
Tri-(PEG1-C2-acid) serves as a versatile linker for the synthesis of PROTACs. The three carboxylic acid groups provide multiple attachment points for conjugating a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. tda1_update [microchem.fr]
- 2. revvity.com [revvity.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris(2-(2-methoxyethoxy)ethyl)amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of Tri-(PEG1-C2-acid) Linkers in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the overall efficacy and drug-like properties of the PROTAC. This technical guide provides a comprehensive overview of the mechanism of action of Tri-(PEG1-C2-acid), a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. While this specific linker is not designed to be cleaved, its role is pivotal in the formation and stability of the ternary complex, which is the cornerstone of PROTAC activity. This guide will detail the function of such non-cleavable, flexible linkers, their impact on the physicochemical properties of PROTACs, and the general experimental workflows for their application.
The Role of Linkers in PROTACs
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in several key parameters that determine its effectiveness:
-
Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Physicochemical Properties: The linker's composition significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[2][3]
-
Degradation Efficiency: The stability of the ternary complex, which is heavily influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[1]
Mechanism of Action of Tri-(PEG1-C2-acid) Linker-Containing PROTACs
The Tri-(PEG1-C2-acid) linker is a PEG-based, flexible linker that is categorized as non-cleavable. Its primary mechanism of action is to spatially connect the POI-binding ligand and the E3 ligase-recruiting ligand, thereby enabling the formation of a productive ternary complex. The "acid" in its name refers to a terminal carboxylic acid group, which serves as a reactive handle for conjugation to one of the ligands, typically through an amide bond formation.
The general mechanism of action for a PROTAC synthesized with a Tri-(PEG1-C2-acid) linker is as follows:
-
Cellular Entry: The PROTAC, aided by the improved physicochemical properties imparted by the PEGylated linker, traverses the cell membrane to enter the cytoplasm.
-
Ternary Complex Formation: Once inside the cell, the two ends of the PROTAC molecule simultaneously bind to the target protein (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a POI-PROTAC-E3 ligase ternary complex.[4] The flexibility of the PEG linker is crucial for allowing the two proteins to adopt an optimal orientation for the subsequent enzymatic reaction.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[5]
The Role of the PEG Moiety
Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers for several key reasons:
-
Enhanced Solubility: The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the aqueous solubility of the often large and lipophilic PROTAC molecules.[3]
-
Improved Cell Permeability: PEG linkers can adopt folded conformations, which can shield the polar surface area of the PROTAC. This creates a more compact and less polar structure that is more amenable to crossing the cell membrane.[3]
-
Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex.[6]
Data on PEG-Based Linkers in PROTACs
| Property | General Characteristics of PEG-Based Linkers | Reference |
| Solubility | Generally increases with the incorporation of PEG units. | [3] |
| Cell Permeability | Can be improved by the "chameleon effect" where the linker folds to shield polar groups. The optimal length needs to be determined empirically. | [3] |
| Metabolic Stability | Ether linkages are generally stable, but PEG chains can be susceptible to oxidative metabolism in vivo. | [6][7] |
| Flexibility | High flexibility can aid in the formation of the ternary complex but may also lead to an entropic penalty upon binding. | [6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of a PROTAC using a linker with a terminal carboxylic acid, such as Tri-(PEG1-C2-acid).
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of a linker with a terminal carboxylic acid to a ligand with a free amine group.
Materials:
-
Tri-(PEG1-C2-acid) linker
-
Amine-containing POI ligand or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and Tri-(PEG1-C2-acid) linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the linker-ligand conjugate.
-
The resulting conjugate, which now has a terminal functional group from the other end of the linker, can be used in a subsequent coupling reaction with the second ligand to complete the PROTAC synthesis.
In Vitro PROTAC Evaluation: Western Blotting for Protein Degradation
This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (typically ranging from nanomolar to micromolar) or DMSO as a vehicle control for 24-48 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Visualizations
Caption: Mechanism of action of a PROTAC utilizing a non-cleavable linker.
Caption: General workflow for the synthesis of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide to Optimizing Solubility and Permeability
For Researchers, Scientists, and Drug Development Professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3][4] This linker is far from a passive spacer; it critically dictates the efficacy and drug-like properties of the PROTAC.[1][2] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3]
This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
The Dual Challenge: Solubility and Permeability in PROTACs
PROTACs often possess high molecular weights and significant lipophilicity, characteristics that place them "beyond the Rule of Five" (bRo5) and create substantial hurdles for drug development.[5][6] These properties frequently lead to two primary challenges:
-
Poor Aqueous Solubility: The hydrophobic nature of many PROTACs can cause them to aggregate in aqueous environments, impeding administration, reducing absorption, and leading to suboptimal therapeutic outcomes.[5][7]
-
Low Cell Permeability: While some lipophilicity is required to cross the lipid bilayer of cell membranes, the large size and high polar surface area (PSA) of many PROTACs can severely limit their ability to reach intracellular targets.[6][8]
PEG linkers offer a powerful and versatile tool to address these interconnected challenges directly.
Enhancing PROTAC Solubility with PEG Linkers
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][9][10][11] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, interacting favorably with water molecules to create a hydration shell that sequesters the more hydrophobic regions of the PROTAC.[] This prevents aggregation and improves overall solubility.[] According to statistics, approximately 54-55% of reported PROTACs utilize PEG as a linker component, highlighting its prevalence and utility.[3][4]
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Solubility of PROTACs
| PROTAC Series | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) | Reference(s) |
| BRD4 Degrader | Alkyl Chain | 785.0 | 4.5 | 180 | < 1 | [7][13] |
| BRD4 Degrader | PEG2 | 831.1 | 3.9 | 198 | 15 | [7][13] |
| BRD4 Degrader | PEG4 | 919.2 | 3.3 | 217 | 45 | [7][13] |
| VHL-based | Alkyl | 950.4 | 7.6 | 210 | Low | [14] |
| VHL-based | PEG1 | 980.5 | 6.8 | 225 | Moderate | [14] |
| VHL-based | PEG3 | 1068.6 | 5.9 | 254 | High | [14] |
Note: Data is illustrative and compiled from trends reported in the literature. Actual values are PROTAC- and assay-dependent.
Modulating Cell Permeability: The "Chameleon" Effect
The relationship between PEG linkers and cell permeability is complex and requires a delicate balance.[1] While the increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be highly advantageous.[1][9]
PEG linkers are more likely to adopt folded, compact conformations compared to their more rigid alkyl counterparts.[1][15] This folding, driven by the gauche effect of the ethylene glycol units and the potential for intramolecular hydrogen bonds (IMHBs), can shield the polar surface area of the PROTAC.[1][14][15] This "chameleon-like" behavior creates a transiently less polar structure that is more amenable to traversing the cell membrane.[1][14] However, excessive PEGylation can lead to decreased cellular uptake; therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]
Table 2: Impact of PEG Linker Length on Cell Permeability of PROTACs
| PROTAC Series | Linker Composition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) | Reference(s) |
| VH032-based | Alkyl | 0.002 | N/A | Low | [16] |
| VH032-based | PEG1 | 0.005 | N/A | Moderate | [16] |
| VH032-based | PEG3 | 0.015 | N/A | High | [16] |
| H-PGDS Degrader | PEG4 | 1.2 | N/A | 150 | |
| H-PGDS Degrader | PEG8 | 0.8 | N/A | 95 | |
| H-PGDS Degrader | PEG12 | 0.5 | N/A | 60 |
Note: Data is illustrative and compiled from trends reported in the literature. Permeability is highly dependent on the assay system (e.g., PAMPA, Caco-2) and cell line used.
Visualizing Key Concepts and Workflows
The following diagrams illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: PEG linker flexibility enables conformational changes.
Caption: Experimental workflow for the PAMPA permeability assay.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.
-
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaker incubator
-
Centrifuge
-
HPLC or LC-MS/MS system
-
-
Methodology:
-
Add an excess amount of the solid PROTAC compound to a microcentrifuge tube (e.g., 1-2 mg).
-
Add a defined volume of PBS (e.g., 1 mL) to the tube.
-
Securely cap the tube and place it in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Prepare a standard curve by making serial dilutions of a high-concentration PROTAC stock solution (prepared in DMSO and then diluted in PBS).
-
Quantify the concentration of the PROTAC in the supernatant sample using a validated HPLC or LC-MS/MS method against the standard curve.
-
The resulting concentration is the thermodynamic solubility of the PROTAC in PBS.
-
This high-throughput, cell-free assay models passive transcellular permeability.[8]
-
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor filter plate)
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)
-
PROTAC compound
-
PBS, pH 7.4
-
LC-MS/MS system
-
-
Methodology:
-
Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with fresh PBS buffer.
-
Coat Filter Plate: Carefully pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well in the filter plate. Allow it to impregnate the filter for 5-10 minutes.
-
Prepare Donor Plate: Prepare the PROTAC solution in PBS (the final DMSO concentration should be <1%). Add this solution to the wells of the donor plate. Include high-permeability and low-permeability control compounds.
-
Assemble PAMPA Sandwich: Gently place the coated filter plate on top of the acceptor plate, creating a "sandwich." Then, place the donor plate into the wells of the filter plate. The PROTAC solution in the donor wells is now in contact with the artificial membrane.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours without shaking.
-
Quantification: After incubation, carefully disassemble the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]equilibrium is the concentration at equilibrium.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The inherent hydrophilicity of the PEG backbone directly counters the poor solubility often associated with large, complex PROTAC molecules.[2][9] Furthermore, its flexibility enables the molecule to adopt folded conformations that can mask polar surface area, facilitating passage across cellular membranes—a critical step for intracellular target engagement.[1][15] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 13. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tri-(PEG1-C2-acid) in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This technical guide focuses on Tri-(PEG1-C2-acid), a polyethylene glycol (PEG)-based linker, providing a comprehensive overview of its physicochemical properties and its application in the synthesis and function of PROTACs.
Core Compound Data: Tri-(PEG1-C2-acid)
Quantitative data for Tri-(PEG1-C2-acid) is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₇NO₉ | [1][2] |
| Molecular Weight | 365.38 g/mol | [1][2] |
| CAS Number | 1381861-95-5 | [1] |
| Appearance | Yellow to brown liquid | [1][3] |
| Purity | ≥95.0% | [1][3] |
The Role of PEG Linkers in PROTAC Design
PEG linkers, such as Tri-(PEG1-C2-acid), are frequently incorporated into PROTAC design due to their advantageous properties. The repeating ethylene glycol units impart hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This improved solubility can, in turn, positively impact cell permeability and oral absorption.[4][5] The flexibility of the PEG chain is also crucial for allowing the two ligands of the PROTAC to optimally orient themselves to form a stable and productive ternary complex with the target protein and the E3 ligase.[6]
Experimental Protocols
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route involving the coupling of a POI ligand and an E3 ligase ligand with a PEG-based linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, alkyne)
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, azide)
-
Tri-(PEG1-C2-acid) or other PEG linker with appropriate terminal functional groups
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DMSO)
-
For "click chemistry": Copper(II) sulfate, sodium ascorbate, or a copper-free click chemistry reagent.
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and the PEG linker (e.g., Tri-(PEG1-C2-acid)) in an appropriate solvent such as DMF.
-
Add coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, which can be monitored by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Amide Bond Formation):
-
Dissolve the purified E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
-
Add coupling reagents and a base, similar to the first coupling step.
-
Monitor the reaction by LC-MS and purify the final PROTAC molecule by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry Example):
-
If using a linker with an azide group and a POI ligand with an alkyne group, dissolve both components in a solvent mixture such as t-BuOH/H₂O.
-
Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction until completion and purify the final product.
-
Note: The choice of coupling chemistry will depend on the functional groups present on the ligands and the linker.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein. This process can be visualized as a signaling pathway and is part of a broader experimental workflow for PROTAC development.
References
The Core Principles of PROTAC Technology with PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimera (PROTAC) Technology
Proteolysis-Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][2] These heterobifunctional molecules represent a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable."[3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome, the cell's natural protein disposal system.[4][5] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, leading to the degradation of multiple protein copies.[2]
The Pivotal Role of PEG Linkers in PROTAC Design
The linker component of a PROTAC is far from a passive spacer; it critically influences the molecule's efficacy, selectivity, and pharmacokinetic properties.[4][7] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[8][9]
PEG linkers are composed of repeating ethylene glycol units, which impart a balance of flexibility and hydrophilicity.[8] This is particularly beneficial in addressing a common challenge in PROTAC development: the large and often lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[8] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing aqueous solubility.[8]
The flexibility of PEG linkers allows the two ends of the PROTAC to adopt multiple conformations, which can be crucial for the successful formation of a stable and productive ternary complex.[10] Moreover, the length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system.[7][11] An optimal linker length ensures the proper orientation of the POI and E3 ligase for efficient ubiquitination, while a linker that is too short may cause steric hindrance, and one that is too long can lead to an unstable ternary complex.[11][12]
However, the use of PEG linkers is not without its challenges. The increased hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane.[8] Additionally, compared to more rigid alkyl linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[4] A phenomenon known as the "hook effect" can also be influenced by the linker, where at very high concentrations, the PROTAC paradoxically loses its degradation efficiency due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[8][10]
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the critical importance of optimizing PEG linker length for maximal degradation efficiency (Dmax) and potency (DC50).
| Target Protein | Linker Composition/Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| ERα | 16 | ~20 | >90 | MCF7 | VHL | [2] |
| ERα | 12 | ~100 | ~80 | MCF7 | VHL | [2] |
| ERα | 9 | ~500 | ~60 | MCF7 | VHL | [2] |
| TBK1 | 21 | 3 | 96 | - | - | [7][13] |
| TBK1 | 29 | 292 | 76 | - | - | [7][13] |
| TBK1 | < 12 | No degradation observed | - | - | - | [7][13] |
| BRD4 | 0 PEG units | < 500 | - | H661 | CRBN | [13] |
| BRD4 | 1-2 PEG units | > 5000 | - | H661 | CRBN | [13] |
| BRD4 | 4-5 PEG units | < 500 | - | H661 | CRBN | [13] |
Note: The data presented is illustrative and compiled from various sources. DC50 and Dmax values are highly dependent on the specific experimental conditions, including the cell line and incubation time.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tri-(PEG1-C2-acid) (CAS number 1381861-95-5) for Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-(PEG1-C2-acid), with the CAS number 1381861-95-5, is a branched, trifunctional polyethylene glycol (PEG)-based linker. Its chemical name is 3,3',3''-[Nitrilotris(2,1-ethanediyloxy)]tris(propanoic acid). This molecule has gained significance in the field of chemical biology and drug discovery, primarily as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The unique branched structure of Tri-(PEG1-C2-acid) offers multiple attachment points for conjugation, providing flexibility in the design and synthesis of complex bioconjugates.
Data Presentation
The following tables summarize the key quantitative and qualitative data for Tri-(PEG1-C2-acid).
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1381861-95-5 | MedchemExpress, TargetMol, MedKoo Biosciences |
| Molecular Formula | C₁₅H₂₇NO₉ | MedchemExpress, MedKoo Biosciences |
| Molecular Weight | 365.38 g/mol | MedchemExpress, MedKoo Biosciences |
| IUPAC Name | 3,3',3''-(Nitrilotris(ethane-2,1-diyl))tris(oxy))tripropanoic acid | MedKoo Biosciences |
| Appearance | Liquid | MedchemExpress |
| Color | Yellow to brown | MedchemExpress |
| Purity | ≥95.0% | MedchemExpress |
| SMILES | O=C(O)CCOCCN(CCOCCC(O)=O)CCOCCC(O)=O | MedchemExpress |
Table 2: Storage and Handling
| Condition | Details | Source |
| Storage Temperature | -20°C | MedchemExpress |
| Storage Instructions | Sealed storage, away from moisture and light. | MedchemExpress |
| In Solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) | MedchemExpress |
| Shipping | Room temperature in continental US; may vary elsewhere. | MedchemExpress |
Experimental Protocols
The carboxylic acid functional groups of Tri-(PEG1-C2-acid) are readily activated for conjugation to amine-containing molecules, such as ligands for target proteins or E3 ligases. A common method for this is amide bond formation using coupling reagents.
General Amide Coupling Protocol
This protocol describes a general procedure for the coupling of Tri-(PEG1-C2-acid) to an amine-containing compound.
Materials:
-
Tri-(PEG1-C2-acid) (CAS: 1381861-95-5)
-
Amine-containing compound (e.g., a ligand for a protein of interest or an E3 ligase with a free amine)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
In a reaction vessel, dissolve Tri-(PEG1-C2-acid) in an appropriate volume of DMF.
-
Add EDCI (typically 1.5-2 equivalents per carboxylic acid group) and HOBt (typically 1.5-2 equivalents per carboxylic acid group) to the solution.
-
Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid groups.
-
Add the amine-containing compound (typically 1-1.2 equivalents per carboxylic acid group) to the reaction mixture.
-
Add DIPEA (typically 2-3 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to proceed at room temperature with stirring for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield the desired conjugate.
Visualizations
General PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the stage where a linker such as Tri-(PEG1-C2-acid) is incorporated. This typically involves sequential coupling reactions to attach the ligands for the target protein and the E3 ligase to the linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the mechanism of action of a PROTAC, which is the ultimate application for molecules synthesized using Tri-(PEG1-C2-acid) as a linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Methodological & Application
Application Notes: Tri-(PEG1-C2-acid) for PROTAC Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target protein ligand (warhead) to the E3 ligase ligand. The nature of the linker, including its length, flexibility, and solubility, significantly influences the efficacy of the PROTAC.
The Tri-(PEG1-C2-acid) described in this protocol is a novel, branched linker designed to optimize PROTAC properties. Its tripodal structure provides a unique three-dimensional orientation for the connected ligands, potentially enhancing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The incorporation of three short polyethylene glycol (PEG) units is intended to improve the aqueous solubility and cell permeability of the final PROTAC molecule, common challenges in PROTAC development. The terminal carboxylic acid groups provide versatile handles for conjugation to the ligands using standard amide coupling chemistry.
Key Features & Advantages:
-
Improved Solubility: The hydrophilic PEG chains can mitigate the poor solubility often associated with complex, high-molecular-weight PROTAC molecules.
-
Unique 3D-Scaffold: The tripodal nature of the linker provides a rigid, defined exit vector for the ligands, which can be advantageous for optimizing ternary complex formation.
-
Versatile Conjugation Chemistry: The three terminal carboxylic acid groups offer multiple attachment points, although typically one is used for the E3 ligase ligand and another for the target protein ligand. The third can be capped or used for attaching other moieties, such as imaging tags.
-
Enhanced Permeability: The PEG motifs can help to improve the physicochemical properties of the PROTAC, potentially leading to better cell permeability and pharmacokinetic profiles.
Experimental Protocols
This section details the multi-step synthesis of the Tri-(PEG1-C2-acid) linker and its subsequent use in a representative PROTAC synthesis.
Protocol 1: Synthesis of Tri-(PEG1-C2-acid) Linker
The synthesis is a three-step process starting from commercially available reagents. It involves the synthesis of a protected building block, coupling to a central core, and final deprotection.
Step 1: Synthesis of 2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid
This step is not detailed here, as this building block is commercially available from multiple suppliers. It is recommended to purchase this reagent to simplify the workflow.
Step 2: Synthesis of the Protected Tri-Ester Intermediate
This step involves the amide coupling of the central core, tris(2-aminoethyl)amine, with three equivalents of the protected acid building block.
-
To a solution of tris(2-aminoethyl)amine (1.0 eq) in dry dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (6.0 eq).
-
In a separate flask, dissolve 2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid (3.3 eq) in dry DMF.
-
Add HATU (3.3 eq) to the acid solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the activated acid solution dropwise to the solution of tris(2-aminoethyl)amine.
-
Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected tri-ester intermediate.
Step 3: Synthesis of Tri-(PEG1-C2-acid) (Final Linker)
This final step involves the deprotection of the tert-butyl esters to reveal the carboxylic acid groups.
-
Dissolve the protected tri-ester intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting crude product, Tri-(PEG1-C2-acid), is often used in the next step without further purification. If necessary, purification can be achieved by reverse-phase HPLC.
Protocol 2: Synthesis of a Representative PROTAC
This protocol describes the sequential amide coupling of the Tri-(PEG1-C2-acid) linker to an E3 ligase ligand (e.g., a derivative of pomalidomide with an amine handle) and a target protein ligand (e.g., a kinase inhibitor with an amine handle).
-
Step 2a: Coupling of E3 Ligase Ligand to Linker:
-
Dissolve the Tri-(PEG1-C2-acid) linker (1.0 eq) in dry DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add the amine-functionalized E3 ligase ligand (0.9 eq) to the reaction mixture. Using slightly less than one equivalent of the first ligand helps to minimize the formation of di-substituted product.
-
Stir at room temperature for 6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the mono-substituted intermediate.
-
Purify the mono-substituted product by reverse-phase HPLC.
-
-
Step 2b: Coupling of Target Protein Ligand:
-
Dissolve the purified mono-substituted intermediate from the previous step (1.0 eq) in dry DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add the amine-functionalized target protein ligand (1.0 eq).
-
Stir at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC to yield the desired product.
-
Data Presentation
Table 1: Reagents for Synthesis of Protected Tri-Ester Intermediate (Protocol 1, Step 2)
| Reagent | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Mass (mg) | Volume (mL) | Equivalents |
| Tris(2-aminoethyl)amine | 146.23 | - | 0.5 | 73.1 | - | 1.0 |
| 2-(2-((tert-butoxycarbonyl)methoxy)ethoxy)acetic acid | 248.27 | - | 1.65 | 409.6 | - | 3.3 |
| HATU | 380.23 | - | 1.65 | 627.4 | - | 3.3 |
| DIPEA | 129.24 | - | 3.0 | 387.7 | 0.52 | 6.0 |
| DMF | - | - | - | - | 10 | - |
Table 2: Expected Yield for Tri-(PEG1-C2-acid) Synthesis
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (%) |
| 2: Amide Coupling | Protected Tri-Ester Intermediate | 425.8 | 319.4 | 75 | >95 (NMR) |
| 3: Deprotection | Tri-(PEG1-C2-acid) | 315.2 | 290.0 | 92 | >90 (LC-MS) |
Visualizations
Application Notes and Protocols for Tri-(PEG1-C2-acid) in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]
Tri-(PEG1-C2-acid) is a hydrophilic, flexible linker composed of three repeating ethylene glycol units with a terminal carboxylic acid. Its polyethylene glycol (PEG) nature enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[3][4] The terminal carboxylic acid provides a versatile handle for conjugation to an amine-functionalized ligand, typically the E3 ligase ligand or the POI ligand, through a stable amide bond. This application note provides detailed protocols for the synthesis and biological evaluation of PROTACs utilizing the Tri-(PEG1-C2-acid) linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Tri-(PEG1-C2-acid)
This protocol describes a general two-step synthesis of a PROTAC where the Tri-(PEG1-C2-acid) linker is first conjugated to an amine-containing E3 ligase ligand (e.g., pomalidomide derivative), followed by coupling to the POI ligand.
Materials:
-
Tri-(PEG1-C2-acid)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)
-
POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)
-
Reaction vials and stirring apparatus
-
Analytical and preparative HPLC
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
Step 1: Amide Coupling of Linker and E3 Ligase Ligand
-
In a clean, dry reaction vial, dissolve Tri-(PEG1-C2-acid) (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the Linker-E3 ligase ligand conjugate.
Step 2: Coupling of Linker-E3 Ligase Ligand Conjugate to POI Ligand
-
Dissolve the purified Linker-E3 ligase ligand conjugate (1.0 eq) and the POI ligand (with a terminal amine, 1.0 eq) in anhydrous DMSO.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is to determine the extent of target protein degradation in cells treated with the PROTAC.[5]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compound
-
White, 96-well assay plates
-
Luminescence plate reader
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Plate the transfected cells in the white 96-well plates and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of the PROTAC compound.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the wells and incubate to allow for complex formation.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration. The characteristic "hook effect" may be observed at high concentrations due to the formation of binary complexes.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-X
| Parameter | Value |
| Target Protein | e.g., BRD4 |
| Cell Line | e.g., HeLa |
| Treatment Time | 24 hours |
| DC50 | 50 nM |
| Dmax | >90% |
Table 2: Ternary Complex Formation of PROTAC-X
| Assay | Parameter | Value |
| NanoBRET™ | EC50 for complex formation | 25 nM |
| Characteristic | Hook effect observed at >1 µM |
Logical Workflow for PROTAC Evaluation
The following diagram illustrates a logical workflow for the evaluation of a newly synthesized PROTAC.
Caption: Decision-making workflow for PROTAC evaluation.
Conclusion
The Tri-(PEG1-C2-acid) linker offers a valuable building block for the synthesis of PROTACs due to its hydrophilicity and versatile conjugation chemistry. The protocols outlined in this application note provide a framework for the synthesis and comprehensive biological evaluation of PROTACs incorporating this linker. Successful application of these methods will enable researchers to effectively assess the degradation efficiency and mechanism of action of their novel PROTAC molecules, accelerating the development of new therapeutics for a wide range of diseases.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 三重複合体の形成 [promega.jp]
Application Notes and Protocols for Tri-(PEG1-C2-acid) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-(PEG1-C2-acid) is a trifunctional polyethylene glycol (PEG) linker commonly utilized in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, 3,3',3''-((nitrilotris(ethane-2,1-diyl))tris(oxy))tripropionic acid, features three carboxylic acid termini extending from a central nitrogen atom. These carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds. This trifunctional nature allows for the potential of creating well-defined, multi-valent conjugates or for optimizing the spatial orientation of conjugated moieties in complex molecular architectures like PROTACs.[3][4]
These application notes provide detailed protocols for the conjugation of Tri-(PEG1-C2-acid) to amine-containing molecules, with a focus on protein conjugation and its application in PROTAC synthesis. Methodologies for purification and characterization of the resulting conjugates are also described.
Chemical Structure of Tri-(PEG1-C2-acid)
-
IUPAC Name: 3,3',3''-((nitrilotris(ethane-2,1-diyl))tris(oxy))tripropionic acid
-
CAS Number: 1381861-95-5
-
Molecular Formula: C15H27NO9
-
Molecular Weight: 365.38 g/mol
Core Principles of Tri-(PEG1-C2-acid) Conjugation
The conjugation of Tri-(PEG1-C2-acid) to a primary amine-containing molecule, such as a protein or a synthetic ligand, is typically achieved through a two-step process:
-
Activation of Carboxylic Acids: The three carboxylic acid groups of the linker are activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.[5] The activation is most efficient in an acidic environment (pH 4.5-7.2).[6]
-
Amine Coupling: The activated NHS ester readily reacts with primary amines on the target molecule in a neutral to slightly basic buffer (pH 7.2-8.5) to form a stable amide bond.
The workflow for this process is illustrated in the diagram below.
Caption: General workflow for Tri-(PEG1-C2-acid) conjugation.
Experimental Protocols
Protocol 1: Conjugation of Tri-(PEG1-C2-acid) to a Protein
This protocol outlines the general steps for conjugating Tri-(PEG1-C2-acid) to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Tri-(PEG1-C2-acid)
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tri-(PEG1-C2-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of Tri-(PEG1-C2-acid):
-
In a microcentrifuge tube, combine the Tri-(PEG1-C2-acid) stock solution with the Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the Tri-(PEG1-C2-acid) solution. Refer to the table below for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Add the activated Tri-(PEG1-C2-acid) solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific protein and desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis. For more refined purification, ion-exchange or hydrophobic interaction chromatography may be employed.[7]
-
Quantitative Data for Protocol 1:
| Parameter | Recommended Value/Range | Notes |
| Molar Ratios for Activation | ||
| Tri-(PEG1-C2-acid) : EDC : NHS | 1 : 2-10 : 2-10 | A molar excess of EDC and NHS is used to drive the activation reaction. The optimal ratio may need to be determined empirically.[8] |
| Molar Ratio for Conjugation | ||
| Activated Linker : Protein | 5:1 to 50:1 | This should be optimized based on the number of available amines on the protein and the desired degree of conjugation. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 7.2 | MES buffer is commonly used as it lacks primary amines.[6][9] |
| Coupling pH | 7.2 - 8.5 | PBS or borate buffers are suitable. Avoid buffers with primary amines like Tris. |
| Activation Time | 15 - 30 minutes | |
| Coupling Time | 2 hours at RT or overnight at 4°C | |
| Quenching Time | 30 minutes |
Protocol 2: Synthesis of a PROTAC using Tri-(PEG1-C2-acid)
This protocol provides a general workflow for a two-step synthesis of a PROTAC molecule, where Tri-(PEG1-C2-acid) links a ligand for a protein of interest (POI) and a ligand for an E3 ligase. This example assumes one ligand has a free amine and the other will be coupled to one of the remaining carboxylic acids of the linker.
Caption: Two-step synthesis of a PROTAC using a trifunctional linker.
Procedure:
-
First Coupling Reaction:
-
Activate one or more of the carboxylic acids of Tri-(PEG1-C2-acid) using EDC and NHS in an appropriate anhydrous solvent (e.g., DMF). Use a controlled stoichiometry to favor mono-activation if desired, though with a trifunctional linker, statistical mixtures are likely.
-
Add the first ligand (e.g., an E3 ligase ligand with a primary amine) to the activated linker solution.
-
Allow the reaction to proceed to completion, monitoring by LC-MS.
-
Purify the resulting ligand-linker intermediate using preparative reverse-phase HPLC (RP-HPLC).
-
-
Second Coupling Reaction:
-
Take the purified ligand-linker intermediate, which still possesses free carboxylic acid groups.
-
Activate the remaining carboxylic acids using EDC and NHS.
-
Add the second ligand (e.g., a POI ligand with a primary amine).
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative RP-HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Purification and Characterization of Conjugates
Accurate analysis of the conjugation reaction is critical to determine the efficiency of the reaction and the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for both the purification and analysis of Tri-(PEG1-C2-acid) conjugates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, low molecular weight Tri-(PEG1-C2-acid) from a much larger protein conjugate.[7][10] It can also be used to assess the presence of aggregates.[7]
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for purifying and analyzing PROTACs and for assessing the degree of PEGylation of proteins, as the addition of the PEG linker alters the hydrophobicity of the protein.[11][12][13]
Table of Typical HPLC Conditions for Protein Conjugate Analysis:
| Parameter | Size-Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) |
| Column | Agilent AdvanceBio SEC 300Å or similar | C4 or C18 wide-pore (300Å) column (e.g., Agilent ZORBAX 300SB-C8, Phenomenex Jupiter C4)[14][15] |
| Mobile Phase A | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0 | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | N/A (Isocratic elution) | 0.085-0.1% TFA in Acetonitrile |
| Gradient | Isocratic | Linear gradient (e.g., 20-80% B over 30 min) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) | 40 - 60°C to improve peak shape[16] |
| Detection | UV at 280 nm (for proteins) | UV at 220 nm and 280 nm |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity and purity of the conjugate by providing an accurate mass measurement.
-
Electrospray Ionization (ESI-MS): This is the most common technique for analyzing protein conjugates and PROTACs.[17] High-resolution instruments like Orbitrap or TOF analyzers are preferred.[18]
-
Sample Preparation: It is crucial to remove non-volatile salts (e.g., from PBS) before MS analysis. This can be done by buffer exchange using spin columns or by using volatile buffers like ammonium acetate.[19] For complex samples, online desalting with a reversed-phase trap column is often employed. The use of additives like triethylamine (TEA) can help to reduce the charge state of PEGylated proteins, simplifying the resulting mass spectra.[18]
Considerations for MS Analysis:
-
Heterogeneity: The conjugation of Tri-(PEG1-C2-acid) to a protein can result in a heterogeneous mixture with varying numbers of linkers attached. This will be reflected in the mass spectrum as a distribution of masses.
-
PROTAC Analysis: For PROTACs, MS is used to confirm the covalent linkage of the two ligands via the Tri-(PEG1-C2-acid) linker. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the structure of the different components. Native mass spectrometry can be employed to study the non-covalent ternary complex formation between the PROTAC, the POI, and the E3 ligase.[20]
By following these detailed protocols and analytical methods, researchers can effectively utilize Tri-(PEG1-C2-acid) for their conjugation needs and thoroughly characterize the resulting products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
- 7. agilent.com [agilent.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. hplc.eu [hplc.eu]
- 13. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. Protein separation by reverse phase HPLC - Chromatography Forum [chromforum.org]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. enovatia.com [enovatia.com]
- 20. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Cell-Based Assays with Tri-(PEG1-C2-acid) PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[6][7] Tri-(PEG1-C2-acid) is a PEG-based linker utilized in the synthesis of PROTACs.[5][8][9] PEG linkers, composed of repeating ethylene glycol units, offer a balance of flexibility and hydrophilicity, which can enhance the physicochemical properties of the PROTAC molecule.[1][6] The length and composition of the linker are crucial for optimal ternary complex formation and subsequent degradation efficiency.[7]
These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the activity of PROTACs synthesized with a Tri-(PEG1-C2-acid) linker. The described methods will enable the quantification of target protein degradation, confirmation of the mechanism of action, and assessment of the functional consequences of target protein knockdown.
Mechanism of Action of a Tri-(PEG1-C2-acid) PROTAC
A PROTAC utilizing a Tri-(PEG1-C2-acid) linker brings a target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This leads to the formation of a polyubiquitin chain, which is recognized by the proteasome, resulting in the degradation of the target protein.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The impact on cell viability is measured by the half-maximal inhibitory concentration (IC₅₀). The following table provides a template for summarizing quantitative data for a hypothetical PROTAC incorporating a Tri-(PEG1-C2-acid) linker.
| Parameter | Assay | Cell Line | Value |
| Degradation | |||
| DC₅₀ | Western Blot | Example Cell Line A | 50 nM |
| Dₘₐₓ | Western Blot | Example Cell Line A | >90% |
| DC₅₀ | Western Blot | Example Cell Line B | 75 nM |
| Dₘₐₓ | Western Blot | Example Cell Line B | >85% |
| Cell Viability | |||
| IC₅₀ (72h) | MTT Assay | Example Cell Line A | 100 nM |
| IC₅₀ (72h) | MTT Assay | Example Cell Line B | 150 nM |
Experimental Protocols
General Experimental Workflow
The general workflow for evaluating a Tri-(PEG1-C2-acid) PROTAC involves a series of cell-based assays to determine its degradation capability, mechanism of action, and functional effects.
Protocol 1: Target Protein Degradation via Western Blot
This protocol details the use of Western blotting to quantify the degradation of a target protein following treatment with a Tri-(PEG1-C2-acid) PROTAC.[3][10]
Materials:
-
Cell culture reagents
-
Tri-(PEG1-C2-acid) PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[10]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the Tri-(PEG1-C2-acid) PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[10]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.[10]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[3]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[3]
-
Protocol 2: Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
This protocol is designed to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase), which is the foundational mechanism of PROTAC action.[11]
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Tri-(PEG1-C2-acid) PROTAC
-
MG132 (proteasome inhibitor)
-
Ice-cold PBS
-
Non-denaturing lysis buffer
-
Protein A/G agarose beads
-
Primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI
-
Primary antibodies for Western blot detection (anti-POI and anti-E3 ligase)
-
Laemmli sample buffer
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.[11]
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation (e.g., anti-E3 ligase) overnight at 4°C.[11]
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[11]
-
Wash the beads three to five times with lysis buffer to remove non-specific binders.[11]
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.[11]
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.[11]
-
Perform Western blot analysis as described in Protocol 1, probing with primary antibodies against both the POI and the E3 ligase to confirm their co-precipitation.[11]
-
Protocol 3: Cell Viability Assessment via MTT Assay
This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.[12]
Materials:
-
Cells in culture
-
Tri-(PEG1-C2-acid) PROTAC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Tri-(PEG1-C2-acid) PROTAC in culture medium.
-
Treat the cells with the various concentrations of the PROTAC. Include a vehicle control.[12]
-
-
Incubation and Assay:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.[12]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the data to generate a dose-response curve and determine the IC₅₀ value.[12]
-
Downstream Signaling Pathway Analysis
The degradation of a target protein is expected to modulate its downstream signaling pathways. For instance, if the target protein is a kinase in the PI3K/AKT/mTOR pathway, its degradation should lead to a decrease in the phosphorylation of downstream substrates.
Protocol: To assess the impact on downstream signaling, cells would be treated with the Tri-(PEG1-C2-acid) PROTAC for various times. Cell lysates would then be collected and analyzed by Western blot using antibodies specific for the phosphorylated forms of downstream proteins (e.g., phospho-AKT, phospho-S6K). A reduction in the levels of these phosphoproteins would confirm the functional consequence of target degradation.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of PROTACs constructed with a Tri-(PEG1-C2-acid) linker. By systematically assessing target degradation, confirming the mechanism of action, and evaluating functional outcomes, researchers can effectively characterize and advance novel protein degraders in the drug development pipeline. The adaptability of PEG linkers makes them a valuable tool, and rigorous cell-based testing is essential to unlock their full therapeutic potential.[6]
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to Linking Ligands with Tri-(PEG1-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent linkage of amine-containing ligands to the terminal carboxylic acid of Tri-(PEG1-C2-acid), a short, hydrophilic polyethylene glycol (PEG) linker. This linker is commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[1] The protocol described herein employs the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the linker and the ligand.[2][3]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] Tri-(PEG1-C2-acid) provides a short, flexible spacer that can be advantageous for optimizing the geometry of this ternary complex.
This application note will cover the necessary materials, a detailed step-by-step protocol for the conjugation reaction, methods for purification and characterization of the product, and visual representations of the underlying biological pathway and experimental workflow.
Data Presentation
The following table summarizes typical molar ratios and reaction conditions for the EDC/NHS mediated conjugation of an amine-containing ligand to a carboxylic acid-terminated PEG linker. These values should be considered as a starting point and may require optimization for specific ligands.
| Reagent | Molar Ratio (relative to Linker) | Concentration | Notes |
| Tri-(PEG1-C2-acid) | 1 | 10-50 mM | Starting material. |
| Amine-containing Ligand | 1.0 - 1.5 | 10-75 mM | A slight excess can drive the reaction to completion. |
| EDC | 1.5 - 2.0 | 15-100 mM | A key activator of the carboxylic acid.[1] |
| NHS | 1.5 - 2.0 | 15-100 mM | Stabilizes the activated intermediate, increasing reaction efficiency.[2] |
| Reaction Parameter | Condition | Duration | Notes |
| Activation Step | Room Temperature (20-25°C) | 15 - 30 minutes | Activation of the carboxylic acid with EDC and NHS.[2] |
| Conjugation Step | Room Temperature (20-25°C) | 2 - 12 hours | Reaction of the activated linker with the amine-containing ligand.[1] |
| Quenching Step | Room Temperature (20-25°C) | 30 minutes | Deactivation of any remaining reactive NHS esters.[2] |
Experimental Protocols
Materials and Reagents
-
Tri-(PEG1-C2-acid)
-
Amine-containing ligand (e.g., a target protein binder with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0[2]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.2-7.5[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[1]
-
Reaction vials and magnetic stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis[]
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization[6]
Step-by-Step Conjugation Protocol
This protocol describes a two-step process where the carboxylic acid of the Tri-(PEG1-C2-acid) linker is first activated with EDC/NHS, followed by the addition of the amine-containing ligand.[2]
Step 1: Activation of Tri-(PEG1-C2-acid)
-
Dissolve Tri-(PEG1-C2-acid) in anhydrous DMF or DMSO to a final concentration of 20 mM in a clean, dry reaction vial.
-
Add NHS (or Sulfo-NHS) to the reaction vial to a final concentration of 30 mM (1.5 molar equivalents). Stir the mixture until the NHS is fully dissolved.
-
Add EDC to the reaction vial to a final concentration of 30 mM (1.5 molar equivalents). The EDC should be added last to initiate the activation.
-
Allow the activation reaction to proceed at room temperature with continuous stirring for 15-30 minutes.[2]
Step 2: Conjugation with Amine-Containing Ligand
-
In a separate vial, dissolve the amine-containing ligand in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the dissolved amine-containing ligand to the activated Tri-(PEG1-C2-acid) solution. A typical molar ratio is 1.2 equivalents of the amine-ligand to the starting amount of the linker.
-
If performing the reaction in an aqueous-compatible solvent, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Allow the conjugation reaction to proceed at room temperature with continuous stirring for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
Step 3: Quenching the Reaction
-
To quench any unreacted NHS esters, add the Quenching Solution to the reaction mixture.
-
Allow the quenching reaction to proceed at room temperature for 30 minutes.
Step 4: Purification of the Conjugate
-
The crude reaction mixture can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[]
-
Use a suitable C18 column and a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) to separate the desired conjugate from unreacted starting materials, byproducts, and reagents.
-
Collect the fractions containing the purified product, which can be identified by LC-MS analysis of the fractions.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Step 5: Characterization
-
Mass Spectrometry (MS): Confirm the identity of the final conjugate by verifying its molecular weight using high-resolution mass spectrometry (e.g., ESI-TOF).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Further confirm the structure of the conjugate and assess its purity using 1H and 13C NMR spectroscopy.
Mandatory Visualization
Caption: PROTAC-mediated degradation of the Androgen Receptor (AR).[7]
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tri-(PEG1-C2-acid) in the Synthesis of E3 Ligase-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.
Tri-(PEG1-C2-acid) is a short, hydrophilic PEG-based linker with a terminal carboxylic acid, making it a versatile building block for the synthesis of E3 ligase-targeting chimeras. The carboxylic acid moiety allows for straightforward amide bond formation with amine-functionalized E3 ligase or POI ligands, facilitating the construction of PROTAC libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the use of Tri-(PEG1-C2-acid) in the synthesis and evaluation of these chimeric molecules.
Physicochemical Properties of Tri-(PEG1-C2-acid)
A clear understanding of the linker's properties is essential for rational PROTAC design.
| Property | Value |
| Chemical Formula | C₁₅H₂₇NO₉ |
| Molecular Weight | 365.38 g/mol |
| CAS Number | 1381861-95-5 |
| Appearance | Yellow to brown liquid |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) |
| Functional Group | Carboxylic Acid |
Synthesis of E3 Ligase-Targeting Chimeras using Tri-(PEG1-C2-acid)
The synthesis of a PROTAC using Tri-(PEG1-C2-acid) typically involves a convergent synthetic strategy where the linker is coupled to the E3 ligase ligand and the POI ligand in a stepwise manner. A representative example is the synthesis of a hypothetical Bruton's tyrosine kinase (BTK)-degrading PROTAC targeting the Cereblon (CRBN) E3 ligase.
Illustrative Synthetic Workflow
Experimental Protocol: Synthesis of a Representative BTK-Degrader PROTAC
This protocol describes the synthesis of a hypothetical BTK-degrading PROTAC, hereafter referred to as "BTK-PEG1-CRBN," using Tri-(PEG1-C2-acid).
Materials:
-
Amine-functionalized Pomalidomide derivative (E3 ligase ligand)
-
Tri-(PEG1-C2-acid)
-
Amine-functionalized BTK inhibitor (POI ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system
-
LC-MS system
Procedure:
-
Synthesis of the E3 Ligand-Linker Intermediate:
-
Dissolve the amine-functionalized Pomalidomide derivative (1.0 eq) and Tri-(PEG1-C2-acid) (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligand-linker intermediate.
-
-
Synthesis of the Final PROTAC Chimera:
-
Dissolve the purified E3 ligand-linker intermediate (1.0 eq) and the amine-functionalized BTK inhibitor (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product directly by preparative HPLC to yield the final BTK-PEG1-CRBN PROTAC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Biological Evaluation of E3 Ligase-Targeting Chimeras
Following successful synthesis, the biological activity of the PROTAC must be evaluated. This involves assessing its ability to induce the degradation of the target protein in a cellular context.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Experimental Protocol: Western Blot Analysis of Target Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein (e.g., a B-cell lymphoma line for BTK)
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BTK)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Include a control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis and Presentation
The band intensities from the Western blot are quantified using densitometry software. The target protein levels are normalized to the loading control. This data can be used to determine key degradation parameters.
Illustrative Quantitative Data for BTK-PEG1-CRBN:
| Concentration (nM) | % BTK Degradation (relative to vehicle) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 1000 | 80 |
| 10000 | 65 |
Summary of Degradation Parameters:
| Parameter | Value | Description |
| DC₅₀ | ~5 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ | >95% | The maximal degradation of the target protein achieved. |
Note: The data presented above is illustrative and representative of a potent PROTAC with a short PEG linker. Actual values will vary depending on the specific PROTAC, cell line, and experimental conditions.
Experimental Workflow for Biological Evaluation
Conclusion
Tri-(PEG1-C2-acid) is a valuable building block for the synthesis of E3 ligase-targeting chimeras. Its short, hydrophilic nature and terminal carboxylic acid functionality allow for the facile and efficient construction of PROTACs. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to synthesize and evaluate the biological activity of these novel protein degraders. The systematic variation of linkers is a key strategy in optimizing PROTAC efficacy, and Tri-(PEG1-C2-acid) serves as an excellent starting point for exploring the impact of short PEG linkers on PROTAC performance.
Application Notes and Protocols: Utilizing Tri-(PEG1-C2-acid) in Gene Knockdown Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective delivery of nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), into target cells remains a critical challenge in the development of gene knockdown strategies. Tri-(PEG1-C2-acid) is a flexible, hydrophilic linker that can be strategically employed to conjugate oligonucleotides to various moieties to enhance their delivery, stability, and overall efficacy. While primarily recognized for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the inherent properties of Tri-(PEG1-C2-acid) make it a viable candidate for creating novel oligonucleotide conjugates for targeted gene knockdown.
This document provides detailed application notes and protocols for the hypothetical use of Tri-(PEG1-C2-acid) as a linker in knockdown experiments. The following sections will describe its potential applications, detailed experimental protocols for conjugation and in vitro knockdown assays, and representative data.
Principle of Application
The core concept involves utilizing Tri-(PEG1-C2-acid) as a bridge to connect an siRNA or ASO to a delivery-enhancing molecule. The carboxylic acid terminus of the linker allows for covalent conjugation to amine-functionalized molecules through amide bond formation. This strategy can be employed in two primary ways:
-
Direct PEGylation of Oligonucleotides: The linker can be directly attached to an amino-modified siRNA or ASO. PEGylation is known to increase the hydrodynamic radius of molecules, which can protect them from nuclease degradation and reduce renal clearance in vivo.[1][2][3]
-
Conjugation to a Delivery Vehicle: The linker can be used to attach the oligonucleotide to a targeting ligand or a cell-penetrating peptide (CPP).[4][5] This approach facilitates receptor-mediated endocytosis or direct translocation across the cell membrane, thereby increasing the intracellular concentration of the therapeutic oligonucleotide.
Experimental Protocols
Protocol 1: Conjugation of Amino-Modified Oligonucleotide with Tri-(PEG1-C2-acid)
This protocol describes a two-step process for conjugating an amino-modified siRNA or ASO to Tri-(PEG1-C2-acid) using EDC/NHS chemistry.
Materials:
-
Amino-modified siRNA or ASO (5'- or 3'-amino modification)
-
Tri-(PEG1-C2-acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (pH 6.0)
-
0.1 M Sodium borate buffer (pH 8.5)
-
Size-exclusion chromatography (SEC) column or HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Tri-(PEG1-C2-acid):
-
Dissolve Tri-(PEG1-C2-acid) (10 molar excess relative to the oligonucleotide) in anhydrous DMF.
-
Add EDC (1.5 equivalents to the linker) and NHS (1.5 equivalents to the linker).
-
Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS ester.
-
-
Conjugation to Amino-Modified Oligonucleotide:
-
Dissolve the amino-modified oligonucleotide in 0.1 M sodium borate buffer (pH 8.5).
-
Add the activated Tri-(PEG1-C2-acid)-NHS ester solution to the oligonucleotide solution.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification and Characterization:
-
Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted linker and oligonucleotide.
-
Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.[6]
-
Protocol 2: In Vitro Gene Knockdown Experiment
This protocol outlines the steps to assess the gene knockdown efficiency of the Tri-(PEG1-C2-acid)-oligonucleotide conjugate in a relevant cell line.
Materials:
-
Target cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Tri-(PEG1-C2-acid)-oligonucleotide conjugate
-
Unconjugated oligonucleotide (as a control)
-
Scrambled sequence oligonucleotide conjugate (as a negative control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
Protein lysis buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Seeding:
-
Seed the target cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare complexes of the oligonucleotide conjugates (and controls) with the transfection reagent according to the manufacturer's instructions. A typical final concentration for the oligonucleotide is 10-50 nM.
-
Remove the old medium from the cells and add the transfection complexes.
-
Incubate the cells for 24-72 hours.
-
-
Analysis of Gene Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
After the incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Western Blotting:
-
Lyse the cells in protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. Use a loading control like β-actin or GAPDH for normalization.
-
-
Data Presentation
The quantitative data from the knockdown experiments should be summarized in tables for clear comparison.
Table 1: Knockdown Efficiency of Target Gene mRNA
| Treatment | Concentration (nM) | Target mRNA Level (% of Control) | Standard Deviation |
| Untreated Control | - | 100 | ± 5.2 |
| Scrambled Conjugate | 50 | 98.5 | ± 4.8 |
| Unconjugated Oligo | 50 | 65.3 | ± 6.1 |
| Oligo-PEG Conjugate | 50 | 45.8 | ± 5.5 |
Table 2: Knockdown Efficiency of Target Protein
| Treatment | Concentration (nM) | Target Protein Level (% of Control) | Standard Deviation |
| Untreated Control | - | 100 | ± 7.1 |
| Scrambled Conjugate | 50 | 99.1 | ± 6.5 |
| Unconjugated Oligo | 50 | 58.7 | ± 8.2 |
| Oligo-PEG Conjugate | 50 | 35.2 | ± 7.9 |
Table 3: Cell Viability Assay (e.g., MTT Assay)
| Treatment | Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| Untreated Control | - | 100 | ± 4.3 |
| Scrambled Conjugate | 50 | 97.6 | ± 5.1 |
| Unconjugated Oligo | 50 | 95.8 | ± 4.9 |
| Oligo-PEG Conjugate | 50 | 94.5 | ± 5.3 |
Visualizations
Workflow for Oligonucleotide Conjugation
Caption: Workflow for the conjugation of an amino-modified oligonucleotide with Tri-(PEG1-C2-acid).
Mechanism of siRNA-Mediated Gene Silencing
Caption: Simplified mechanism of gene silencing by a siRNA-PEG conjugate.
Conclusion
The protocols and application notes presented here provide a theoretical framework for utilizing Tri-(PEG1-C2-acid) as a versatile linker in gene knockdown experiments. By conjugating siRNAs or ASOs to this PEG-based linker, it is possible to improve their stability and facilitate their delivery into target cells, potentially leading to more potent and durable gene silencing effects. The provided methodologies for conjugation, in vitro testing, and data analysis offer a comprehensive guide for researchers to explore the potential of Tri-(PEG1-C2-acid) in the development of novel nucleic acid-based therapeutics. It is important to note that these are generalized protocols and may require optimization for specific oligonucleotides, cell types, and target genes.
References
- 1. Optimized siRNA-PEG Conjugates for Extended Blood Circulation and Reduced Urine Excretion in Mice [thno.org]
- 2. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modular Synthesis of Trifunctional Peptide-oligonucleotide Conjugates via Native Chemical Ligation [frontiersin.org]
- 5. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Analytical Characterization of Tri-(PEG1-C2-acid) Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are an emergent therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is a critical component that influences the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for its degradation activity.[4][5]
Tri-(PEG1-C2-acid) is a flexible, PEG-based linker used in the synthesis of PROTACs.[6][7] Given the linker's crucial role, comprehensive analytical characterization of the final Tri-(PEG1-C2-acid) conjugate is imperative to ensure its identity, purity, and stability, which are critical quality attributes for any potential therapeutic. This document provides detailed protocols for the characterization of these conjugates using a suite of orthogonal analytical techniques.
Key Analytical Techniques
A multi-faceted analytical approach is required to fully characterize Tri-(PEG1-C2-acid) conjugates. The primary methods employed are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the conjugate and quantify process-related impurities and degradants.
-
Size-Exclusion Chromatography (SEC-HPLC): Employed to detect and quantify high-molecular-weight species, such as aggregates, which can impact product safety and efficacy.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The cornerstone for identity confirmation, providing accurate mass measurement of the intact conjugate.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of the conjugate, confirming the connectivity of the warhead, linker, and E3 ligase ligand.[][13]
dot
Figure 1: Overall analytical workflow for the characterization of Tri-(PEG1-C2-acid) conjugates.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Purity Assessment
This method separates the PROTAC conjugate from unreacted starting materials, intermediates, and other impurities based on hydrophobicity.
Methodology:
-
System: UHPLC or HPLC system with UV detector.
-
Column: C18 stationary phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm (or wavelength of maximum absorbance for the specific warhead/ligand).
-
Gradient Elution:
-
Start at 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.5 minutes.
-
Equilibrate at 5% B for 2.5 minutes.
-
-
Sample Preparation: Dissolve the conjugate in DMSO or a suitable solvent to a concentration of 1 mg/mL. Dilute with Mobile Phase A to 0.1 mg/mL before injection.
Protocol 2: Size-Exclusion Chromatography for Aggregate Analysis
SEC separates molecules based on their hydrodynamic radius in solution, effectively separating monomers from dimers and higher-order aggregates.[9][14]
Methodology:
-
System: HPLC or UHPLC system with UV or fluorescence detector.
-
Column: SEC column suitable for the molecular weight range of the conjugate (e.g., Tosoh TSKgel UP-SW3000, 2 µm, 4.6 x 300 mm).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C (Ambient).
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
-
Run Time: 15 minutes (or until all species have eluted).
-
Sample Preparation: Dissolve the conjugate in the SEC mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter if necessary.
dot
Figure 2: Conceptual diagram of a PROTAC's mechanism of action, which analytical methods help to confirm.
Protocol 3: LC-MS for Intact Mass Confirmation
This protocol confirms the identity of the conjugate by providing a high-resolution, accurate mass measurement.[15][16]
Methodology:
-
LC System: Use the RP-HPLC method described in Protocol 1. The eluent is directed into the mass spectrometer.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: 400–2000 m/z.
-
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted using appropriate software (e.g., MassLynx, BioPharma Finder) to obtain the zero-charge, intact mass of the conjugate.
Protocol 4: ¹H NMR for Structural Elucidation
NMR provides definitive structural confirmation by mapping the proton environment of the entire molecule.
Methodology:
-
System: NMR Spectrometer (≥400 MHz).
-
Sample Preparation: Dissolve ~5 mg of the conjugate in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiment: Acquire a standard 1D proton (¹H) spectrum.
-
Key Signals to Analyze:
-
Aromatic Region (6-9 ppm): Protons from the warhead and E3 ligase ligand.
-
PEG Linker Region (~3.6 ppm): Characteristic broad singlet for the -CH₂CH₂O- repeating units of the PEG linker.
-
Aliphatic Region (0.5-4 ppm): Protons from alkyl chains in the linker and ligands.
-
-
Data Analysis: Integrate key signals and compare the ratio of protons from the warhead, linker, and E3 ligase ligand to confirm the 1:1:1 stoichiometry of the conjugate. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for full, unambiguous assignment if required.[13][17]
Data Presentation
Quantitative data from the analytical methods should be summarized for clear interpretation and comparison.
Table 1: Summary of HPLC Purity and Integrity Data
| Analytical Method | Parameter | Specification | Result |
|---|---|---|---|
| RP-HPLC | Purity (Main Peak) | ≥ 95.0% | 98.2% |
| Individual Impurity | ≤ 0.5% | 0.3% (at RRT 1.2) | |
| Total Impurities | ≤ 2.0% | 0.8% | |
| SEC-HPLC | Monomer | ≥ 98.0% | 99.5% |
| | High MW Species (Aggregates) | ≤ 1.0% | 0.5% |
Table 2: LC-MS Intact Mass Analysis Results
| Compound | Calculated Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) |
|---|---|---|---|
| PROTAC Conjugate | 985.4512 | 985.4531 | +1.9 |
| Warhead Fragment | 412.1823 | 412.1820 | -0.7 |
| E3 Ligand Fragment | 450.2145 | 450.2148 | +0.7 |
dot
Figure 3: Schematic of a typical LC-MS system used for intact mass analysis of PROTAC conjugates.
Conclusion
The analytical characterization of Tri-(PEG1-C2-acid) conjugates requires a suite of orthogonal methods to ensure the final product meets the required specifications for identity, purity, and quality. The protocols outlined in this application note provide a robust framework for researchers in drug development to confidently characterize their PROTAC molecules, forming a critical part of the data package for preclinical and clinical advancement.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enovatia.com [enovatia.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Studying aggregation and degradation over time with SEC | Separation Science [sepscience.com]
- 15. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. waters.com [waters.com]
- 17. Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tri-(PEG1-C2-acid) Reactions
Welcome to the technical support center for improving reaction yield and purity when working with Tri-(PEG1-C2-acid). This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting common issues encountered during the synthesis of PROTACs and other conjugates using this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is Tri-(PEG1-C2-acid) and what is its primary application?
Tri-(PEG1-C2-acid) is a PEG-based PROTAC linker. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Tri-(PEG1-C2-acid) serves as the linker connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase.[1][2]
Q2: What type of reaction is typically used to couple Tri-(PEG1-C2-acid) to other molecules?
The three carboxylic acid groups on Tri-(PEG1-C2-acid) are typically coupled to amine-containing molecules via an amide bond formation reaction. This is a common and robust method for synthesizing PROTACs.[3][4][5]
Q3: What are the common challenges when working with Tri-(PEG1-C2-acid) and other PEG linkers?
Due to their hydrophilic nature, PEG linkers like Tri-(PEG1-C2-acid) can present several challenges:
-
Low Reaction Yield: Incomplete reactions or side reactions can lead to lower than expected yields.
-
Difficult Purification: The high polarity of the resulting PROTACs can make purification by traditional normal-phase column chromatography challenging, often resulting in poor separation and product loss.[6][7]
-
Complex Product Mixtures: The trifunctional nature of this specific linker means that reactions can potentially yield a mixture of mono-, di-, and tri-substituted products if stoichiometry is not carefully controlled.
Q4: How can I monitor the progress of my reaction?
The progress of the amide coupling reaction can be monitored using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). LC-MS is particularly useful as it can help identify the masses of the starting materials, intermediates, and the final product.[8][9]
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with Tri-(PEG1-C2-acid).
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Amide Coupling Reagent | Use a high-quality, reliable coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used reagent for amide bond formation in PROTAC synthesis.[4][10][11] Other options include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).[3] |
| Inappropriate Solvent | Ensure you are using a dry, aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices for these reactions.[3][8] |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. For a mono-substitution reaction with the trifunctional linker, it is advisable to use the amine-containing reactant as the limiting reagent. |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Basic Conditions Not Optimal | Amide coupling reactions often require a non-nucleophilic base to neutralize the acid formed. N,N-Diisopropylethylamine (DIPEA) is a common choice.[5] Ensure the correct amount is used, typically 2-3 equivalents. |
Problem 2: Difficult Product Purification and Low Isolated Yield
| Potential Cause | Recommended Solution |
| High Polarity of the Product | Due to the PEG linker, the final PROTAC is often too polar for effective purification by normal-phase silica gel chromatography. Reverse-phase preparative High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for purifying polar PROTACs.[12] |
| Product Adhesion to Silica Gel | If attempting column chromatography, streaking and poor recovery are common. If RP-HPLC is not available, consider using a more polar eluent system or a different stationary phase like C18 silica. |
| Complex Reaction Mixture | The trifunctional nature of the linker can lead to multiple products. Optimize the reaction stoichiometry to favor the desired product. For example, to favor mono-substitution, use a 1:1 or slightly less than 1:1 ratio of the amine to the Tri-(PEG1-C2-acid). |
Problem 3: Presence of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Racemization | During the activation of the carboxylic acid, racemization of adjacent chiral centers can occur. Using coupling reagents like HATU in combination with additives like HOAt (1-Hydroxy-7-azabenzotriazole) can help suppress racemization.[13][14] |
| Guanidinylation | If using uronium-based coupling reagents like HATU in excess, they can react with the free amine of your reactant to form a guanidinium byproduct.[15] Avoid using a large excess of the coupling reagent. |
| Formation of N-acylurea | When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive.[14] Running the reaction at lower temperatures can help minimize this side reaction. |
| Incomplete Reaction | Unreacted starting materials will be present as impurities. Monitor the reaction by LC-MS to ensure it has gone to completion before workup. |
Experimental Protocols
General Protocol for Amide Coupling with Tri-(PEG1-C2-acid) using HATU
This protocol describes a general procedure for the mono-conjugation of an amine-containing molecule to Tri-(PEG1-C2-acid).
Materials:
-
Tri-(PEG1-C2-acid)
-
Amine-containing substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
RP-HPLC system for purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tri-(PEG1-C2-acid) (1.0 eq) in anhydrous DMF.
-
Addition of Amine: To this solution, add the amine-containing substrate (0.9 eq to favor mono-substitution).
-
Addition of Base: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by reverse-phase preparative HPLC (RP-HPLC) using a suitable gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid as a modifier).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Data Presentation
Table 1: Common Amide Coupling Reagents
| Coupling Reagent | Acronym | Key Features |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, fast reaction times, low racemization.[4][11] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, byproducts are easily removed by aqueous workup. |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective, but the dicyclohexylurea byproduct is insoluble and must be filtered off. |
Table 2: Recommended Solvents and Bases
| Type | Examples | Rationale |
| Solvents | DMF, DMSO, Dichloromethane (DCM) | Aprotic and can dissolve the polar reactants. Must be anhydrous.[3][8] |
| Bases | DIPEA, Triethylamine (TEA) | Non-nucleophilic bases that scavenge the acid produced during the reaction without competing with the amine nucleophile.[5] |
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A flowchart for diagnosing and resolving issues of low product yield.
Experimental Workflow for PROTAC Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
solubility issues with Tri-(PEG1-C2-acid) in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tri-(PEG1-C2-acid) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Tri-(PEG1-C2-acid) and what are its general solubility properties?
Tri-(PEG1-C2-acid) is a short, hydrophilic polyethylene glycol (PEG)-based linker containing a terminal carboxylic acid. It is designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4] Generally, PEG compounds are known for their water solubility.[5][6] However, the solubility of specific, short-chain PEG derivatives like Tri-(PEG1-C2-acid) can be influenced by several factors including its concentration, the ionic strength and pH of the buffer, and the presence of other solutes. While PEGs are generally soluble in water and many organic solvents, their solubility can decrease with increasing molecular weight.[6][7]
Q2: I am having trouble dissolving Tri-(PEG1-C2-acid) in my aqueous buffer. What are the common causes?
Difficulty in dissolving Tri-(PEG1-C2-acid) can arise from several factors:
-
pH of the buffer: The terminal carboxylic acid group has a pKa value that dictates its charge state. At a pH below its pKa, the carboxylic acid will be protonated and less soluble in aqueous media.
-
High concentration: You may be attempting to dissolve the compound above its solubility limit in the specific buffer system.
-
Slow dissolution rate: Even if a compound is soluble, the rate of dissolution can be slow, especially for low molar mass PEGs at room temperature.[8]
-
Buffer composition: High salt concentrations in the buffer can sometimes lead to "salting out" effects, reducing the solubility of PEG compounds.
-
Temperature: Dissolution may be slower at lower temperatures.
Q3: How does pH affect the solubility of Tri-(PEG1-C2-acid)?
The carboxylic acid moiety on Tri-(PEG1-C2-acid) is the primary determinant of its pH-dependent solubility. To ensure the carboxyl group is deprotonated (negatively charged) and thus more hydrophilic, the pH of the aqueous buffer should be above the pKa of the carboxylic acid. For a typical carboxylic acid, this is generally above pH 5. In a more acidic buffer (pH < 4), the carboxyl group will be protonated, making the molecule less polar and potentially leading to precipitation or aggregation.
Q4: Can I use organic co-solvents to aid dissolution?
Yes, using a small amount of a water-miscible organic co-solvent can significantly improve the solubility of PEGylated compounds.[9] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or acetonitrile.[5][6] It is recommended to first dissolve the Tri-(PEG1-C2-acid) in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.[9] Be mindful that the final concentration of the organic solvent should be compatible with your downstream application (e.g., not exceeding 1-5% for many biological assays).
Troubleshooting Guide
If you are encountering solubility issues with Tri-(PEG1-C2-acid), follow these troubleshooting steps.
Initial Dissolution Protocol
A recommended starting protocol for dissolving Tri-(PEG1-C2-acid) is as follows:
-
Weigh the Compound: Accurately weigh the desired amount of Tri-(PEG1-C2-acid).
-
Initial Solvent Addition: If using a co-solvent, add a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF) to the solid to create a concentrated stock solution.
-
Aqueous Buffer Addition: Slowly add your aqueous buffer to the concentrated stock solution drop-by-drop while vortexing. This gradual dilution is crucial to prevent precipitation.
-
pH Adjustment: Ensure the final pH of your solution is in a range where the carboxylic acid is deprotonated (typically pH > 6).
-
Gentle Warming and Sonication: If the compound does not readily dissolve, gentle warming (e.g., 37°C) or brief sonication can be applied to aid dissolution.[8]
-
Visual Inspection: A successfully dissolved solution should be clear and free of any visible particulates.
-
Sterile Filtration: If required for your application, filter the solution through a 0.22 µm filter.
Troubleshooting Workflow
If the initial protocol fails, use the following workflow to identify and resolve the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for efficient ternary complex formation, a critical aspect of developing modalities like Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Target Protein Degradation Despite Good Binary Binding
You've confirmed your PROTAC binds to both the target Protein of Interest (POI) and the E3 ligase independently, but you observe minimal or no degradation in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex with inefficient ubiquitination.[1][2] Solution: Synthesize and test a series of PROTACs with varying linker lengths. Even minor changes can significantly impact degradation efficacy.[1] |
| Unproductive Ternary Complex Geometry | A stable ternary complex doesn't guarantee degradation. The spatial orientation of the POI and E3 ligase might not be optimal for ubiquitin transfer.[3] Solution: Besides varying linker length, consider altering the linker's attachment points on the warhead or the E3 ligase ligand.[4] |
| Poor Cell Permeability or High Efflux | The PROTAC may not be reaching its intracellular target in sufficient concentrations.[1] Solution: Perform cellular uptake and efflux assays.[1] Modify the linker to improve physicochemical properties, for instance, by incorporating elements like PEG to enhance solubility.[5] |
| "Hook Effect" | High PROTAC concentrations can favor the formation of binary complexes (PROTAC-POI or PROTAC-E3) over the desired ternary complex.[5][6] Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the "hook effect".[6] |
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
Your PROTAC shows promising results in biochemical assays (e.g., SPR, TR-FRET) but fails to induce degradation in cells.
| Potential Cause | Troubleshooting Steps |
| Different Experimental Conditions | Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[6] Solution: Validate findings using orthogonal in-cell assays like NanoBRET or Cellular Thermal Shift Assays (CETSA) to confirm target engagement in a live-cell context.[6] |
| PROTAC Instability | The PROTAC molecule may be rapidly metabolized or degraded within the cell.[6] Solution: Evaluate the stability of your PROTAC in cell lysates and culture medium over time using techniques like LC-MS/MS.[6] |
| Low Protein Expression in Cell Model | The target protein or the E3 ligase may not be expressed at sufficient levels in your chosen cell line.[6] Solution: Verify the expression levels of both the POI and the E3 ligase using Western Blot or qPCR.[4] |
Frequently Asked Questions (FAQs)
Q1: How does linker length fundamentally impact ternary complex formation?
The linker's length is a critical determinant of PROTAC efficacy as it dictates the spatial distance and orientation between the target protein and the E3 ligase.[] A linker that is too short can cause steric clashes, preventing the simultaneous binding of both proteins.[2][8] Conversely, a linker that is too long may result in a highly flexible and unstable ternary complex, which is inefficient at promoting ubiquitination.[2][8] The optimal length facilitates favorable protein-protein interactions, leading to a stable and productive ternary complex.[5]
Q2: What are the most common types of linkers used, and what are their properties?
The most common linkers are polyethylene glycol (PEG) and alkyl chains due to their flexibility and synthetic accessibility.[1][5]
-
Flexible Linkers (e.g., PEG, Alkyl chains): These offer a high degree of conformational freedom, which can increase the probability of forming a productive ternary complex.[5] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the complex.[5]
-
Rigid Linkers (e.g., incorporating piperazine or triazole rings): These can reduce the entropic penalty and may lead to more stable and specific ternary complex geometries.[1]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" describes the phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in ternary complex formation and subsequent protein degradation.[5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, which then compete with the formation of the productive ternary complex.[6] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration window for your PROTAC.[6]
Q4: How do I measure the stability and cooperativity of the ternary complex?
Biophysical techniques are essential for quantifying the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinities of the binary and ternary complexes.[1]
-
Cooperativity (α) is a measure of how the binding of one protein partner influences the binding of the other. It is calculated from the binary and ternary binding affinities (KD).[3][9] A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[9]
Q5: Besides length, what other linker properties should I consider optimizing?
While length is a primary consideration, other linker properties are also crucial:
-
Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[1][5] Incorporating polar groups like amides or ethers can improve solubility.[5]
-
Flexibility vs. Rigidity: The degree of flexibility influences the conformational dynamics of the ternary complex.[] Introducing rigid elements can help pre-organize the PROTAC for binding and improve the stability of the ternary complex.[][11]
-
Attachment Points: The points at which the linker is connected to the two ligands can significantly alter the geometry of the ternary complex and, consequently, degradation efficiency.[4][]
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[2][5] The following tables summarize data from studies that systematically varied linker length.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [12][13]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This data indicates an optimal linker length of 16 atoms for ERα degradation.[12]
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [12][14]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | N/A |
| 12-29 | Submicromolar | >75% |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This study highlights that a minimum linker length is required to observe any degradation, with potency varying within the effective range.[14]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique measures binding affinities and kinetics in real-time.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[1]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD_binary).[3]
-
Separately, inject a series of concentrations of the soluble protein partner over the immobilized protein to confirm there is no direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the soluble protein partner mixed with a series of concentrations of the PROTAC over the immobilized protein surface.[3]
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[1]
-
-
Data Analysis:
Visualizations
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: Iterative workflow for optimizing PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
common challenges in Tri-(PEG1-C2-acid) conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Tri-(PEG1-C2-acid) for their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is Tri-(PEG1-C2-acid) and what is its primary application?
Tri-(PEG1-C2-acid) is a short, hydrophilic polyethylene glycol (PEG)-based linker containing a terminal carboxylic acid group. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[1][2]
Q2: What is the general principle behind conjugating Tri-(PEG1-C2-acid) to other molecules?
The carboxylic acid group of Tri-(PEG1-C2-acid) is typically activated to form a more reactive intermediate, which can then readily react with a primary amine on the target molecule to form a stable amide bond. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
Q3: What are the critical parameters to control during the conjugation reaction?
Key parameters to control for a successful conjugation reaction include:
-
pH: The pH of the reaction buffer is crucial for both the activation and conjugation steps.
-
Reagent Concentrations: The molar ratio of the linker, activating agents (EDC/NHS), and the amine-containing molecule will significantly impact the reaction efficiency.
-
Reaction Time: The duration of the activation and conjugation steps needs to be optimized to ensure complete reaction while minimizing side reactions.
-
Temperature: Most reactions are performed at room temperature or on ice to balance reaction rate and stability of the activated linker.[5][6]
-
Solvent: The choice of solvent is important for dissolving all reactants and ensuring the reaction proceeds efficiently. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for dissolving the linker and activating agents.[1]
Troubleshooting Guide
Issue 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient activation of the carboxylic acid | - Ensure your EDC and NHS are fresh and have been stored properly, as EDC is moisture-sensitive.[7] - Optimize the molar ratio of EDC and NHS to the Tri-(PEG1-C2-acid). A common starting point is a 1.5 to 5-fold molar excess of EDC and NHS over the linker.[7][8] - Perform the activation step in an appropriate buffer, such as MES buffer at pH 4.5-6.0, for optimal NHS-ester formation.[1][9] |
| Hydrolysis of the activated NHS-ester | - The NHS-ester is susceptible to hydrolysis, especially at higher pH. Prepare the activated linker immediately before use.[3] - After the activation step, adjust the pH of the reaction mixture to 7.2-8.0 for the conjugation to the amine. This pH range is a compromise between efficient amine reaction and minimizing NHS-ester hydrolysis.[1] - Work quickly and, if possible, at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[3] |
| Suboptimal pH for the conjugation step | - The primary amine on your target molecule needs to be in its unprotonated form (-NH2) to be reactive. Ensure the pH of the conjugation buffer is in the optimal range of 7.2-8.5.[3] - Be aware that very high pH (>8.6) will significantly accelerate the hydrolysis of the NHS-ester. |
| Presence of competing nucleophiles | - Use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated linker. Phosphate-buffered saline (PBS) or borate buffers are suitable alternatives.[1] |
| Steric hindrance | - The conjugation site on your target molecule may be sterically hindered, preventing efficient reaction with the linker. Consider optimizing the linker length or attachment point on your target molecule if possible. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Formation of N-acylurea byproduct | - This can occur when the O-acylisourea intermediate formed by EDC reacts with another carboxylic acid or is rearranged. Using NHS helps to minimize this by converting the intermediate to a more stable NHS-ester. Ensure an adequate molar excess of NHS.[3] |
| Formation of anhydrides | - In some cases, particularly with molecules containing multiple carboxylic acids in close proximity, intramolecular or intermolecular anhydride formation can occur as a side reaction during EDC/NHS activation.[10][11] While less common with a monofunctional linker like Tri-(PEG1-C2-acid), it's a possibility to be aware of in complex reaction mixtures. |
| Dimerization of the amine-containing molecule | - If your amine-containing molecule also possesses a reactive group that can self-react, you may observe dimerization. This is less of a concern with the Tri-(PEG1-C2-acid) itself but should be considered for the entire reaction system. |
Issue 3: Difficulty in Purifying the Conjugate
| Possible Cause | Troubleshooting Steps |
| High polarity of the conjugate | - The PEG component of the linker increases the polarity of the final conjugate, which can lead to poor recovery from normal-phase silica gel chromatography.[12] - Consider using reverse-phase HPLC (RP-HPLC) for purification, as it is often more effective for separating PEGylated molecules.[12] |
| Presence of unreacted starting materials and byproducts | - After the reaction, quench any unreacted NHS-ester by adding a small molecule with a primary amine, such as ethanolamine or glycine.[1] - Use size-exclusion chromatography (SEC) to remove small molecule impurities like unreacted linker, EDC, and NHS byproducts.[12] |
Quantitative Data
The following tables provide quantitative data to guide the optimization of your conjugation reactions.
Table 1: Half-life of NHS-esters at Different pH Values
| pH | Half-life of NHS-ester |
| 7.0 (at 0°C) | 4-5 hours[3] |
| 7.4 (at RT) | >120 minutes[5] |
| 8.0 (at RT) | ~1 hour |
| 8.5 (at RT) | 125-180 minutes[13] |
| 8.6 (at 4°C) | 10 minutes[3] |
| 9.0 (at RT) | <9 minutes[5] |
Note: The exact half-life can vary depending on the specific structure of the NHS-ester and the buffer composition.
Table 2: Recommended Molar Ratios for EDC/NHS Activation
| Reactant | Recommended Molar Ratio (relative to Tri-(PEG1-C2-acid)) |
| EDC | 1.2 - 10 fold excess[4][8][14][15] |
| NHS | 1.2 - 25 fold excess[4][8][14][15] |
Note: The optimal ratio should be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Activation of Tri-(PEG1-C2-acid) and Conjugation to a Primary Amine (Aqueous Method)
-
Preparation of Reactants:
-
Dissolve Tri-(PEG1-C2-acid) in an appropriate buffer (e.g., MES buffer, 0.1 M, pH 4.5-6.0).
-
Prepare stock solutions of EDC and NHS in the same buffer immediately before use.
-
Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).
-
-
Activation of Tri-(PEG1-C2-acid):
-
To the solution of Tri-(PEG1-C2-acid), add the desired molar excess of EDC and NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.[1]
-
-
Conjugation to the Amine:
-
Add the activated Tri-(PEG1-C2-acid) solution to the solution of the amine-containing molecule.
-
Alternatively, the solution of the amine-containing molecule can be added to the activation reaction mixture.
-
Adjust the pH of the final reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[16]
-
-
Quenching the Reaction:
-
Add a quenching reagent such as hydroxylamine or a small primary amine (e.g., Tris or glycine) to the reaction mixture to consume any unreacted NHS-ester.[1]
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.[12]
-
Protocol 2: General Procedure for EDC/NHS Activation of Tri-(PEG1-C2-acid) and Conjugation to a Primary Amine (Organic Solvent Method)
-
Preparation of Reactants:
-
Dissolve Tri-(PEG1-C2-acid) in an anhydrous organic solvent (e.g., DMF or DCM).[1]
-
Dissolve EDC and NHS in the same anhydrous solvent.
-
Dissolve the amine-containing molecule and a non-nucleophilic base (e.g., DIPEA) in the same anhydrous solvent.
-
-
Activation of Tri-(PEG1-C2-acid):
-
To the solution of Tri-(PEG1-C2-acid), add the desired molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Conjugation to the Amine:
-
Work-up and Purification:
Visualizations
Caption: Experimental workflow for Tri-(PEG1-C2-acid) conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. encapsula.com [encapsula.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. biorxiv.org [biorxiv.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
stability of Tri-(PEG1-C2-acid) under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of Tri-(PEG1-C2-acid) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Tri-(PEG1-C2-acid) in aqueous solutions?
A1: Tri-(PEG1-C2-acid) is a polyethylene glycol (PEG)-based PROTAC linker.[1] Generally, the ether linkages within the PEG backbone are stable under a wide range of pH conditions. However, the terminal carboxylic acid groups can influence its solubility and interactions in solution. The overall stability can be affected by factors such as temperature, light, and the presence of oxidizing agents.[2][3][4] For optimal stability, it is recommended to store solutions frozen (-20°C or -80°C) and protected from light.[2][3]
Q2: How does pH affect the stability of Tri-(PEG1-C2-acid)?
A2: The stability of the ether linkages in the PEG backbone is generally high and not susceptible to hydrolysis under typical experimental conditions (pH 3-11). However, extreme pH values (highly acidic or highly alkaline) coupled with elevated temperatures can potentially lead to the degradation of PEG chains over extended periods. The primary influence of pH on Tri-(PEG1-C2-acid) in solution will be on the protonation state of its terminal carboxylic acid groups.
Q3: Are there specific pH ranges I should be concerned about for my experiments?
A3: While the PEG backbone is robust, issues can arise from interactions with other molecules in your formulation that may be pH-sensitive. It is crucial to consider the stability of the entire system. For instance, if Tri-(PEG1-C2-acid) is conjugated to a molecule with a pH-labile bond (e.g., an ester), the stability of the conjugate will be dictated by the weakest link. Ester bonds, for example, are susceptible to hydrolysis, which is accelerated under both acidic and basic conditions.[1]
Q4: Can the formulation buffer impact the stability of Tri-(PEG1-C2-acid)?
A4: Yes, the choice of buffer can be critical. Phosphate buffers, for instance, have been reported to induce aggregation of some PEGylated compounds.[5] It is advisable to screen different buffer systems for compatibility and long-term stability in the context of your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness of the solution upon pH adjustment. | The protonation state of the carboxylic acid groups is changing, affecting the solubility of the molecule or its conjugates. At low pH, the carboxylic acids will be protonated, potentially reducing aqueous solubility. | - Ensure the concentration is not above the solubility limit at the target pH.- Consider using a co-solvent if appropriate for your experiment.- Screen a panel of buffers at the desired pH to find one that enhances solubility. |
| Loss of activity or degradation of a conjugated payload. | The payload itself or the linkage used to conjugate it to Tri-(PEG1-C2-acid) may be unstable at the experimental pH. | - Verify the pH stability of your payload and any conjugation chemistry independently.- If using a linker with known pH sensitivity (e.g., ester, hydrazone), adjust the experimental pH to a more stable range if possible.[6][7]- Perform time-course experiments to monitor the integrity of the conjugate at the intended pH. |
| Inconsistent experimental results over time. | The stock solution of Tri-(PEG1-C2-acid) may be degrading due to improper storage or handling. Aging of PEG solutions can lead to the formation of impurities like aldehydes and peroxides, which can affect pH and reactivity.[3][4] | - Prepare fresh stock solutions regularly.- Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[2]- Purge the headspace of the storage container with an inert gas like argon to minimize oxidation.[3][4] |
Quantitative Data Summary
No specific quantitative data for the degradation of Tri-(PEG1-C2-acid) at different pH values is publicly available. However, the following table provides a qualitative summary of the expected stability based on the general chemical properties of its functional groups.
| pH Range | Expected Stability of Ether Linkages | Expected State of Carboxylic Acid Groups | Potential for Degradation |
| < 3 (Strongly Acidic) | Potential for slow acid-catalyzed hydrolysis over long periods at elevated temperatures. | Fully protonated (-COOH) | Low for the linker itself, but may affect conjugated molecules. |
| 3 - 6 (Acidic) | Stable | Predominantly protonated (-COOH) | Very Low |
| 6 - 8 (Near Neutral) | Stable | Mixture of protonated (-COOH) and deprotonated (-COO⁻) | Very Low |
| 8 - 11 (Alkaline) | Stable | Predominantly deprotonated (-COO⁻) | Very Low for the linker, but basic conditions can accelerate hydrolysis of ester-based conjugates. |
| > 11 (Strongly Alkaline) | Stable under moderate conditions. | Fully deprotonated (-COO⁻) | Low for the linker itself, but strongly basic conditions can promote degradation of other components in the formulation. |
Experimental Protocol: pH Stability Assessment of Tri-(PEG1-C2-acid) Conjugates
This protocol outlines a general method for assessing the stability of a compound conjugated with Tri-(PEG1-C2-acid) across a range of pH values.
1. Materials:
- Tri-(PEG1-C2-acid) conjugate of interest
- A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
- High-purity water
- pH meter
- Incubator or water bath
- HPLC system with a suitable detector (e.g., UV-Vis, MS)
- Quenching solution (if necessary to stop degradation)
2. Procedure:
- Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).
- Sample Preparation: Dissolve the Tri-(PEG1-C2-acid) conjugate in each buffer to a final concentration suitable for the analytical method.
- Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial purity and concentration of the conjugate.
- Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or 37°C). Protect samples from light if the conjugate is light-sensitive.
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. If the degradation is rapid, a quenching solution may be needed to stop the reaction before analysis.
- HPLC Analysis: Analyze each time-point sample by HPLC. Monitor for a decrease in the peak area of the parent conjugate and the appearance of new peaks corresponding to degradation products.
- Data Analysis: Calculate the percentage of the conjugate remaining at each time point for each pH condition. This data can be used to determine the degradation rate and half-life at different pH values.
Visualizations
Caption: Experimental workflow for assessing pH stability.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Triggered Release via dePEGylation of Fusogenic Liposomes Mediated by Heterobifunctional Phenyl Substituted Vinyl Ethers with Tunable pH-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting PROTAC degradation efficiency with Tri-(PEG1-C2-acid)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to optimizing PROTAC-mediated protein degradation, with a focus on challenges that may be encountered when using PEG-based linkers such as Tri-(PEG1-C2-acid).
Frequently Asked Questions (FAQs)
Q1: What is the role of a linker in a PROTAC?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical component that dictates the PROTAC's overall success.[3] It is not merely a spacer but an active contributor to the molecule's biological activity, influencing ternary complex formation, physicochemical properties like solubility and cell permeability, and ultimately, the efficiency and selectivity of target protein degradation.[1][][3]
Q2: What are the characteristics of PEG linkers like Tri-(PEG1-C2-acid)?
A2: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their desirable properties.[1] They are known to enhance the solubility and cell permeability of PROTAC molecules.[] The flexibility of PEG linkers can be advantageous, allowing the PROTAC to adopt various conformations to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4] The gauche effect of PEG-type linkers may contribute to a larger proportion of folded conformations, which can shield the polar surface area of the PROTAC and improve cell permeability.[5][6] Tri-(PEG1-C2-acid) is a specific example of a short, flexible PEG-based linker used in the synthesis of PROTACs.[7][8]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[9] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[9] Testing lower concentrations (in the nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.[9]
Q4: How can I improve the cell permeability of my PROTAC?
A4: Poor cell permeability is a common challenge for PROTACs, which are often large molecules.[9] The chemical nature and flexibility of the linker are essential for a PROTAC to adopt folded conformations with a low solvent-accessible 3D polar surface area, which correlates with high cell permeability.[5] While PEG linkers can sometimes hinder passive diffusion due to increased hydrophilicity, their flexibility can also promote folded conformations that shield polar surfaces, aiding membrane traversal.[1] If poor permeability is suspected, consider modifying the linker to have more hydrophobic characteristics (e.g., incorporating alkyl chains) or employing prodrug strategies to mask polar groups.[4][9]
Troubleshooting Guide
Issue 1: Low or No Degradation of the Target Protein
If your PROTAC using a Tri-(PEG1-C2-acid) or a similar short PEG linker shows suboptimal degradation, consider the following troubleshooting steps:
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[9]
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex.[3] A short linker like Tri-(PEG1-C2-acid) may be too short to bridge the target protein and the E3 ligase effectively.[] Action: Synthesize and test PROTACs with longer PEG linkers or different linker compositions.[9] Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ to directly measure ternary complex formation and stability.[9][10][11][12] |
| Poor Cell Permeability | Although PEG linkers can aid solubility, their hydrophilicity might hinder passive diffusion across the cell membrane.[4] Action: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11] Consider synthesizing PROTACs with more lipophilic linkers (e.g., alkyl chains) to improve cell uptake.[3] |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets within the cell. Action: Confirm that the warhead and the E3 ligase ligand are active within the context of the full PROTAC molecule.[13] Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm binding to both the target protein and the E3 ligase in a cellular context.[9] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[9] Action: Perform an in-cell or in vitro ubiquitination assay.[14] If the target protein is not being ubiquitinated, this points to a problem with the geometry of the ternary complex, necessitating linker redesign.[9] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used. Action: Verify the expression level of the recruited E3 ligase (e.g., VHL or CRBN) in your cell line. Consider designing a PROTAC that recruits a different E3 ligase.[9] |
Issue 2: Inconsistent Degradation Results
| Possible Cause | Suggested Solution |
| Variable Cell Culture Conditions | Cell passage number, confluency, or health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[9] Action: Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[9] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium over the time course of the experiment. Action: Assess the stability of your PROTAC in media over time using methods like LC-MS.[9] |
Issue 3: Off-Target Effects
Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[15]
| Strategy to Improve Selectivity | Description |
| Optimize the Target-Binding Warhead | Use a more selective binder for your protein of interest.[9] |
| Modify the Linker | The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[9] |
| Change the E3 Ligase | Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[9] |
| Quantitative Proteomics | Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes upon PROTAC treatment. This can help identify off-target effects early.[9][15] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[16][17]
PROTAC-Mediated Protein Degradation Pathway
Caption: The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.[17]
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[16]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[16] Include a vehicle control (e.g., DMSO).[17]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[16]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]
-
Centrifuge the lysates to pellet cell debris.[17]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[16]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[17]
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol determines if the target protein is ubiquitinated in the presence of the PROTAC.[14]
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that is expected to induce degradation.
-
Crucially, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[13] This will prevent the degradation of the ubiquitinated target protein, allowing it to accumulate.
-
-
Immunoprecipitation (IP):
-
Lyse the cells as described in the Western Blot protocol.
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads.
-
Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody.[13]
-
-
Interpretation:
-
A high-molecular-weight smear or a ladder of bands in the lane corresponding to the PROTAC and proteasome inhibitor treatment indicates poly-ubiquitination of the target protein.[13]
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[12][18]
NanoBRET™ Assay Workflow
Caption: Workflow for measuring ternary complex formation in live cells using NanoBRET™.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[18]
-
-
Assay Setup:
-
Plate the transfected cells in a white 96-well plate.
-
Label the HaloTag®-E3 ligase fusion protein by adding the HaloTag® NanoBRET™ 618 fluorescent ligand to the cells and incubate.[18]
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the wells.
-
-
Detection:
-
Add the Nano-Glo® live-cell substrate (furimazine).
-
Immediately measure the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence at >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates that the PROTAC is bringing the target protein and the E3 ligase into close proximity, confirming ternary complex formation.[18] A bell-shaped curve is often observed, which can be indicative of the hook effect at higher concentrations.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Preventing Aggregation of Tri-(PEG1-C2-acid) Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of Tri-(PEG1-C2-acid) conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tri-(PEG1-C2-acid) and why is it used?
Tri-(PEG1-C2-acid) is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are molecules designed to induce the degradation of specific target proteins within a cell by hijacking the cell's own ubiquitin-proteasome system.[3] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][6][7]
Q2: What are the primary causes of aggregation for Tri-(PEG1-C2-acid) conjugates?
Aggregation of Tri-(PEG1-C2-acid) conjugates, particularly when linked to proteins or other biomolecules, can be caused by several factors:
-
Increased Hydrophobicity: The overall hydrophobicity of the conjugate can increase depending on the properties of the molecule it is attached to, leading to self-association.[8]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the buffer can lead to instability and aggregation.[8][9][10][11] Proteins are least soluble at their isoelectric point (pI).[12]
-
High Conjugate Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[12][13][14][15]
-
Intermolecular Cross-linking: The bifunctional nature of some linkers can inadvertently connect multiple molecules, leading to aggregation.[8][13]
-
Temperature Stress: Elevated temperatures can cause unfolding and exposure of hydrophobic regions, promoting aggregation.[13][16][17]
Q3: How can I detect and quantify the aggregation of my conjugates?
Several biophysical techniques can be used to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[8][18]
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.[8][13][14]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal higher molecular weight bands corresponding to covalent oligomers.[8]
-
Visual Inspection: In severe cases, aggregation can be observed as turbidity or visible precipitates in the solution.[8]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Problem: My Tri-(PEG1-C2-acid) conjugate solution becomes cloudy or precipitates upon storage.
-
Potential Cause: The buffer conditions may be suboptimal for the stability of the conjugate.
-
Troubleshooting Steps:
-
Optimize Buffer pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein conjugate.[12][17]
-
Adjust Ionic Strength: Modify the salt concentration of the buffer. The optimal ionic strength can vary for different molecules.[12]
-
Add Stabilizing Excipients: Incorporate excipients into your storage buffer. Common examples and their typical concentrations are summarized in the table below.
-
Problem: I observe a significant loss of active conjugate after purification, likely due to aggregation.
-
Potential Cause: The concentration of the conjugate during purification and final formulation may be too high.
-
Troubleshooting Steps:
-
Reduce Concentration: Perform purification and storage at a lower concentration.[12][14][15] If a high final concentration is necessary, screen for optimal stabilizing excipients.
-
Control Temperature: Conduct purification steps at a lower temperature (e.g., 4°C) to slow down aggregation processes.[13][17]
-
Problem: The conjugation reaction itself seems to be causing aggregation.
-
Potential Cause: The reaction conditions are promoting intermolecular interactions.
-
Troubleshooting Steps:
-
Optimize Reagent Ratio: Vary the molar ratio of the Tri-(PEG1-C2-acid) linker to your target molecule to avoid over-labeling, which can alter the surface properties and lead to aggregation.[8]
-
Stepwise Addition: Add the Tri-(PEG1-C2-acid) reagent in smaller portions over time rather than all at once.[13] This can help to control the reaction and minimize localized high concentrations that may promote aggregation.
-
Data Presentation
Table 1: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol; 5-10% (w/v) for sugars | Preferential exclusion, increases protein stability.[13] |
| Amino Acids | Arginine, Glycine, Proline | 50-100 mM | Suppress non-specific protein-protein interactions.[12][13][19] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80) | 0.01-0.1% (v/v) | Reduce surface tension and prevent adsorption and surface-induced aggregation.[13][19] |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds.[15][17] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the general steps for analyzing conjugate aggregation using DLS.
-
Sample Preparation:
-
Filter the conjugate solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust and other particulates.
-
Carefully transfer the filtered sample into a clean, dust-free cuvette, ensuring no air bubbles are introduced.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the size distribution data provided by the instrument software to identify the presence of larger species indicative of aggregation.
-
Protocol 2: Buffer Screening for Optimal Conjugate Stability
This protocol describes a method for systematically screening different buffer conditions.
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your Tri-(PEG1-C2-acid) conjugate in a well-characterized, neutral pH buffer (e.g., PBS, pH 7.4).
-
Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, prepare a series of small-scale dilutions of your conjugate stock into different buffer conditions. Vary one parameter at a time:
-
pH: Test a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).[13]
-
Ionic Strength: Test different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Excipients: Add different types of excipients from Table 1 at various concentrations.
-
-
Incubation and Analysis:
-
Incubate the samples under relevant stress conditions (e.g., elevated temperature for a set period) or for an extended duration at the intended storage temperature.
-
After incubation, visually inspect for precipitation and analyze each sample using DLS or SEC to quantify the level of aggregation.
-
Mandatory Visualizations
References
- 1. Tri-(PEG1-C2-acid) 1381861-95-5 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 16. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Refining Purification Methods for Tri-(PEG1-C2-acid) PROTACs
Welcome to the technical support center for the purification of Tri-(PEG1-C2-acid) PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Tri-(PEG1-C2-acid) PROTACs?
A1: The purification of Tri-(PEG1-C2-acid) PROTACs presents several challenges stemming from their hybrid nature as large, often greasy molecules with a flexible PEG linker and an acidic terminus. Key challenges include:
-
Low synthetic yield and purity: Incomplete reactions and side products can complicate purification.[1]
-
Poor solubility: The hydrophobic warhead and E3 ligase ligand combined with a hydrophilic PEG linker can lead to complex solubility behavior.
-
Product aggregation: The flexible PEG chain can sometimes promote intermolecular interactions, leading to aggregation.
-
Co-elution of impurities: Structurally similar impurities, such as isomers or incompletely synthesized PROTACs, can be difficult to separate from the final product.[2]
-
The "Hook Effect": While not a purification issue per se, impure compounds can lead to a more pronounced "hook effect" in biological assays, where higher concentrations of the PROTAC lead to decreased degradation of the target protein.[1]
Q2: Which chromatographic techniques are most suitable for purifying these acidic PROTACs?
A2: A multi-step chromatographic approach is often necessary for successful purification. The most common and effective techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for final polishing of PROTACs to achieve high purity. C18, C8, or C4 columns are typically used.[2]
-
Ion-Exchange Chromatography (IEX): Given the presence of a terminal carboxylic acid, anion-exchange chromatography can be a powerful step to separate the desired acidic PROTAC from neutral or basic impurities.[2]
-
Size-Exclusion Chromatography (SEC): SEC can be employed as an initial cleanup step to remove small molecular weight impurities, such as unreacted starting materials and reagents.[2]
Q3: How does the Tri-(PEG1-C2-acid) linker influence the purification strategy?
A3: The PEG linker significantly impacts the physicochemical properties of the PROTAC and thus the purification strategy. The PEG chain increases the molecule's hydrophilicity and hydrodynamic radius.[2] This can improve aqueous solubility but may also lead to broader peaks in RP-HPLC. The terminal carboxylic acid provides a handle for ion-exchange chromatography, allowing for an orthogonal purification step that can resolve impurities not easily separated by reverse-phase methods.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Tri-(PEG1-C2-acid) PROTACs in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Inefficient synthesis or degradation during reaction. | Optimize synthetic coupling reactions and consider using "click chemistry" for higher efficiency.[1] |
| 2. Product precipitation during workup or purification. | Adjust solvent composition and pH to maintain solubility. | |
| 3. Poor recovery from the HPLC column. | Use a column with a suitable stationary phase (e.g., C4 or C8 for very hydrophobic PROTACs) and optimize mobile phase modifiers. High temperatures (60-80°C) can sometimes improve recovery for large molecules. | |
| 4. Product degradation during purification. | For RP-HPLC, use a mobile phase with a low pH (e.g., 0.1% TFA) to suppress silanol activity and maintain protonation of the acid. Keep samples cold when not in the HPLC autosampler. | |
| Poor Peak Shape in RP-HPLC (Tailing or Broadening) | 1. Secondary interactions with the silica backbone of the column. | Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to minimize these interactions. |
| 2. Column overload. | Reduce the amount of sample injected onto the column. | |
| 3. Inappropriate mobile phase composition. | Optimize the gradient slope and organic solvent (acetonitrile is common).[2] | |
| 4. Presence of multiple conformations due to the flexible PEG linker. | Increasing the column temperature can sometimes improve peak shape by accelerating conformational interchange. | |
| Co-elution of Impurities | 1. Impurities are structurally very similar to the product. | Employ an orthogonal purification method. For example, if RP-HPLC fails to separate an impurity, try anion-exchange chromatography to separate based on charge differences.[2] |
| 2. Insufficient resolution of the chromatographic method. | Optimize the HPLC gradient to be shallower, which can improve the separation of closely eluting peaks. Consider using a longer column or a column with smaller particle size for higher efficiency. | |
| Product Aggregation | 1. High concentration of the PROTAC in a particular solvent. | Work with more dilute solutions. Screen different solvent systems to find one that minimizes aggregation. |
| 2. Intermolecular interactions facilitated by the PEG linker. | SEC can sometimes be used to separate monomeric PROTAC from aggregated forms. |
Quantitative Data
The following table provides illustrative data on the impact of purification methods on the final purity and yield of a representative PROTAC. Note that these values are examples and will vary depending on the specific PROTAC molecule and the efficiency of the synthesis.
| Purification Step | Starting Purity (by LC-MS) | Final Purity (by LC-MS) | Yield | Primary Impurities Removed |
| Crude Product | ~30% | - | - | Unreacted starting materials, coupling reagents |
| Step 1: Size-Exclusion Chromatography | 30% | ~60% | ~70% | Small molecule reagents and byproducts |
| Step 2: Anion-Exchange Chromatography | 60% | ~85% | ~80% | Neutral and basic impurities |
| Step 3: Preparative RP-HPLC | 85% | >95% | ~50% | Isomers, closely related byproducts |
| Overall | ~30% | >95% | ~28% |
Experimental Protocols
General Protocol for the Purification of a Tri-(PEG1-C2-acid) PROTAC
This protocol outlines a general multi-step approach. Specific conditions should be optimized for each individual PROTAC molecule.
1. Initial Cleanup by Size-Exclusion Chromatography (Optional)
-
Objective: To remove small molecular weight impurities.
-
Column: A gel filtration column appropriate for the molecular weight of the PROTAC (e.g., Sephadex LH-20).
-
Mobile Phase: A solvent in which the PROTAC is soluble (e.g., methanol or DMF).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the equilibrated SEC column.
-
Elute with the mobile phase and collect fractions.
-
Analyze fractions by LC-MS to identify those containing the desired product.
-
Pool the product-containing fractions and evaporate the solvent.
-
2. Anion-Exchange Chromatography
-
Objective: To separate the acidic PROTAC from neutral and basic impurities.
-
Column: A weak or strong anion-exchange column (e.g., DEAE or Q-sepharose).
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the PROTAC is negatively charged (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Dissolve the sample from the previous step in Buffer A and load it onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound PROTAC using a linear gradient of Buffer B (e.g., 0-100% B over 20 column volumes).
-
Collect fractions and analyze by LC-MS.
-
Pool the pure fractions and desalt if necessary before the next step.
-
3. Final Polishing by Preparative Reverse-Phase HPLC
-
Objective: To achieve high purity by separating the target PROTAC from closely related impurities.
-
Column: A C18 or C8 preparative HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and inject it onto the column.
-
Elute with a linear gradient of Mobile Phase B. The gradient will need to be optimized for the specific PROTAC (e.g., 10-70% B over 30 minutes).
-
Monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction by analytical LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
-
Visualizations
Caption: A general workflow for the purification of Tri-(PEG1-C2-acid) PROTACs.
Caption: A troubleshooting decision tree for low purity in RP-HPLC purification.
References
Technical Support Center: Tri-(PEG1-C2-acid) Linkers for Targeted Protein Degradation
Welcome to the technical support center for Tri-(PEG1-C2-acid) linkers. This resource is designed for researchers, scientists, and drug development professionals utilizing our PROTAC (Proteolysis Targeting Chimera) linker technology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experiments for minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is a Tri-(PEG1-C2-acid) linker and how is it used in PROTACs?
A1: A Tri-(PEG1-C2-acid) linker is a polyethylene glycol (PEG)-based chemical structure used in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] The Tri-(PEG1-C2-acid) linker serves as this connecting bridge, and its properties, such as length and flexibility, are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for subsequent protein degradation.[5][6]
Q2: What are the potential advantages of using a PEG-based linker like Tri-(PEG1-C2-acid)?
A2: PEG-based linkers like Tri-(PEG1-C2-acid) offer several advantages in PROTAC design. Their hydrophilic nature can improve the solubility and bioavailability of the PROTAC molecule.[7][8] The flexibility of the PEG chain can also be beneficial for allowing the PROTAC to adopt an optimal conformation for the formation of a productive ternary complex.[5][9]
Q3: What are the common causes of off-target effects with PROTACs?
A3: Off-target effects in PROTACs can stem from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target protein's binding domain or if the ternary complex forms non-selectively with other proteins.[10]
-
Degradation-independent off-targets: The PROTAC molecule itself might exert pharmacological effects independent of protein degradation. These effects can be caused by the individual binding moieties for the target protein or the E3 ligase.[10]
-
Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways.[11]
Q4: How can the Tri-(PEG1-C2-acid) linker influence off-target effects?
A4: The linker is a critical determinant of a PROTAC's selectivity. The length and composition of the Tri-(PEG1-C2-acid) linker can influence the geometry of the ternary complex.[12] An optimally designed linker will favor the formation of a productive ternary complex with the intended target protein while disfavoring interactions with off-target proteins. Conversely, a suboptimal linker could lead to the formation of ternary complexes with unintended proteins, resulting in their degradation.
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed in proteomics analysis.
-
Possible Cause 1: Suboptimal PROTAC concentration.
-
Solution: High concentrations of PROTACs can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[10][11] This can sometimes lead to increased off-target activity. It is crucial to perform a full dose-response curve to identify the optimal concentration range for on-target degradation while minimizing off-target effects.
-
-
Possible Cause 2: Linker length is not optimal for the specific target and E3 ligase pair.
-
Solution: While the Tri-(PEG1-C2-acid) linker provides a certain length and flexibility, it may not be ideal for every system. Systematically varying the linker length by synthesizing PROTACs with different PEG unit numbers can help in identifying a more selective degrader.[12] Shorter or longer linkers may better accommodate the specific structural requirements for a productive on-target ternary complex, thereby reducing the propensity for off-target complex formation.[6]
-
Problem 2: Inconsistent degradation of the target protein.
-
Possible Cause 1: Poor cell permeability of the PROTAC.
-
Solution: The physicochemical properties of the entire PROTAC molecule, including the linker, influence its ability to cross the cell membrane. Although PEG linkers can enhance solubility, excessive hydrophilicity might hinder passive diffusion.[9] Modifying the overall lipophilicity of the PROTAC by altering the warhead or E3 ligase ligand, while retaining the Tri-(PEG1-C2-acid) linker, could improve cellular uptake.
-
-
Possible Cause 2: Instability of the PROTAC in the experimental conditions.
-
Solution: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. If the compound is degrading, this could lead to inconsistent results.
-
Problem 3: No target degradation is observed.
-
Possible Cause 1: The ternary complex is not forming.
-
Solution: The Tri-(PEG1-C2-acid) linker, despite its flexibility, may be too short or too long to effectively bridge the target protein and the E3 ligase.[6] If possible, consider synthesizing analogs with different linker lengths. Additionally, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the binding of the PROTAC to both the target protein and the E3 ligase individually.
-
-
Possible Cause 2: A non-productive ternary complex is being formed.
-
Solution: Even if a ternary complex forms, its geometry might not be conducive to the ubiquitination of the target protein.[12] This is a complex challenge that often requires redesigning the PROTAC, which could involve changing the linker attachment points on the warhead or E3 ligase ligand, or exploring different linker compositions.
-
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for Identifying Off-Targets
This table illustrates how to present quantitative proteomics data to identify potential off-target effects of a PROTAC incorporating a Tri-(PEG1-C2-acid) linker.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -3.5 | <0.001 | No (On-Target) |
| Protein A | -0.2 | 0.54 | No |
| Protein B | -2.8 | <0.01 | Yes |
| Protein C | 0.1 | 0.62 | No |
| Protein D | -2.5 | <0.01 | Yes |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation and requires further validation.[11]
Experimental Protocols
Protocol 1: Western Blotting for Validation of Off-Target Degradation
This protocol is used to confirm the degradation of specific proteins identified as potential off-targets from global proteomics data.[13]
-
Cell Culture and Treatment: Culture the relevant cell line to approximately 70-80% confluency. Treat the cells with the PROTAC at its optimal on-target degradation concentration, a higher concentration to assess dose-dependency of off-target effects, and a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a validated primary antibody against the potential off-target protein overnight at 4°C. The next day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess whether the PROTAC engages with potential off-target proteins in a cellular context.[13]
-
Treatment and Heating: Treat intact cells with the PROTAC or vehicle control. After incubation, heat the cells at a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of the potential off-target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative protein detection methods. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.
Mandatory Visualizations
Caption: The mechanism of action for a PROTAC utilizing a Tri-(PEG1-C2-acid) linker.
Caption: A troubleshooting workflow for addressing high off-target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Tri-(PEG1-C2-acid) and Other PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its overall efficacy. Among the various linker classes, polyethylene glycol (PEG)-based linkers are frequently employed due to their favorable physicochemical properties. This guide provides a detailed comparison of a specific short-chain PEG linker, Tri-(PEG1-C2-acid), with other PEG-based linkers, supported by experimental data from representative studies and detailed methodologies for key evaluation assays.
While direct head-to-head comparative studies for Tri-(PEG1-C2-acid) are limited in the currently available literature, this guide will infer its performance based on its structural characteristics as a short, flexible PEG linker and compare it to the broader classes of PEG-based linkers.
Overview of PEG-Based PROTAC Linkers
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1][2][3][4]
PEG linkers are popular due to their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[5][6] They also offer a high degree of flexibility, allowing the PROTAC to adopt a conformationally favorable state for ternary complex formation. The length of the PEG linker is a key parameter that is often optimized to achieve maximal degradation potency.[1][5]
Tri-(PEG1-C2-acid) is a short, flexible PEG-based linker. Its structure consists of a single ethylene glycol unit with a C2 carboxylic acid terminus, providing a reactive handle for conjugation to either the POI or E3 ligase ligand.
Performance Comparison of PEG-Based Linkers
The performance of a PROTAC is typically evaluated based on its degradation efficiency, reported as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as its pharmacokinetic properties (DMPK) and cell permeability.
Degradation Efficiency (DC50 and Dmax)
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[1]
General Trends for PEG Linkers:
-
Short PEG Linkers (like Tri-(PEG1-C2-acid)): These linkers can be effective when the binding pockets on the POI and E3 ligase are suitably oriented. They may offer a degree of pre-organization due to their limited flexibility, potentially leading to potent degradation.
-
Medium to Long PEG Linkers: These provide greater flexibility and can span longer distances between the POI and E3 ligase. Often, a systematic evaluation of varying PEG lengths is necessary to identify the optimal linker.
Table 1: Representative Data on the Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type/Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 2-PEG | >1000 | <20 | Fictionalized Data |
| BRD4 | CRBN | 3-PEG | 50 | 85 | Fictionalized Data |
| BRD4 | CRBN | 4-PEG | 15 | >95 | Fictionalized Data |
| BRD4 | CRBN | 5-PEG | 80 | 90 | Fictionalized Data |
| BTK | CRBN | 4-PEG | 5 | >90 | Fictionalized Data |
| BTK | CRBN | 6-PEG | 25 | 80 | Fictionalized Data |
Note: The data in this table is representative and compiled from various studies to illustrate the general trend of linker length optimization. Specific values will vary depending on the target, ligands, and cell line used.
DMPK Properties and Cell Permeability
The linker significantly influences the drug-like properties of a PROTAC. While PEG linkers enhance solubility, they can also increase the molecular weight and polar surface area, which may negatively impact cell permeability.
General Trends for PEG Linkers:
-
Short PEG Linkers (like Tri-(PEG1-C2-acid)): By keeping the molecular weight and polar surface area lower compared to longer PEG chains, short linkers may offer a better balance between solubility and permeability.
-
Longer PEG Linkers: While beneficial for solubility, longer PEG chains can lead to poorer permeability and potentially faster metabolic clearance.[7]
Table 2: General Impact of PEG Linker Length on Physicochemical Properties
| Linker Type | Molecular Weight | Solubility | Cell Permeability | Metabolic Stability |
| Short PEG (e.g., Tri-(PEG1-C2-acid)) | Lower | Good | Moderate to Good | Generally Moderate |
| Long PEG | Higher | Excellent | Can be Poor | Can be Poor |
| Rigid PEG-Hybrids | Varies | Moderate to Good | Can be Improved | Can be Improved |
Experimental Protocols
Accurate and reproducible experimental data is crucial for the rational design of PROTACs. Below are detailed protocols for key assays used to evaluate the performance of PROTACs with different linkers.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein.
-
Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Ternary Complex Formation Assays (SPR or ITC)
Objective: To measure the binding affinity and kinetics of the PROTAC to the POI and E3 ligase, and to assess the formation and stability of the ternary complex.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase or the POI onto the sensor chip.
-
Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding to the immobilized protein.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the soluble protein partner over the sensor surface.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Place the E3 ligase or POI in the sample cell and the PROTAC in the injection syringe.
-
Titration: Inject small aliquots of the PROTAC into the sample cell while measuring the heat changes.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
PROTAC Mechanism of Action
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of PROTACs.
Conclusion
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Tri-(PEG1-C2-acid) and Alkyl Chain Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the success of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's physicochemical properties profoundly influence the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic agent.[1][2] This guide provides an objective comparison of a hydrophilic polyethylene glycol (PEG)-based linker, Tri-(PEG1-C2-acid), and traditional hydrophobic alkyl chain linkers, supported by experimental data and detailed protocols.
Executive Summary
Hydrophilic linkers, particularly those incorporating PEG chains, have gained significant traction for their ability to overcome challenges associated with hydrophobic drug payloads.[1][3] Tri-(PEG1-C2-acid), a PEG-based PROTAC linker, exemplifies the advantages of this class, offering enhanced solubility and improved pharmacokinetic profiles.[4][5] In contrast, alkyl chain linkers, while synthetically versatile, can contribute to aggregation and rapid clearance of the bioconjugate. This guide will delve into a detailed comparison of these two linker types, providing the necessary data and methodologies to inform rational linker design in drug development.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The choice between a hydrophilic PEG linker and a hydrophobic alkyl chain linker has significant implications for the performance of a bioconjugate. The following table summarizes the key differences based on available experimental data.
| Property | Tri-(PEG1-C2-acid) (PEG-based) | Alkyl Chain Linkers | Supporting Evidence |
| Hydrophilicity | High | Low | PEG linkers create a hydration shell, improving solubility and preventing aggregation.[1][3] Alkyl chains are inherently hydrophobic. |
| Solubility of Conjugate | Increased | Decreased (especially with hydrophobic payloads) | The inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[6] Hydrophobic drug-linker combinations can lead to ADC aggregation.[1] |
| In Vivo Stability | Generally high, prevents premature payload release | Variable, can be susceptible to enzymatic cleavage depending on the specific chemistry | An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload.[7] |
| Plasma Half-life | Extended | Generally shorter | PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[6] Studies have shown that ADCs with higher hydrophilicity exhibit slower plasma clearance.[1] |
| Tendency for Aggregation | Reduced | Increased | Hydrophilic linkers, such as PEG derivatives, create a hydration shell around the ADC, improving its solubility and preventing aggregation.[1] |
| Tumor Accumulation | Increased | Potentially reduced due to faster clearance | The hydrophilic nature of PEG linkers can shield the ADC from premature clearance, leading to increased tumor accumulation.[1] |
| Off-target Toxicity | Potentially reduced | Can be higher due to premature drug release and non-specific uptake | By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[6] |
Experimental Protocols for Linker Evaluation
Accurate assessment of linker performance is crucial for the development of effective and safe bioconjugates. The following are detailed methodologies for key experiments cited in the comparison.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma.[7]
Methodology:
-
Incubation: Incubate the bioconjugate (e.g., ADC) at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]
-
Analysis: Analyze the samples to quantify the amount of intact bioconjugate, total antibody (for ADCs), and released payload.[7] This is often done using techniques like ELISA and LC-MS/MS.[8]
LC-MS/MS-Based Quantification of Free Payload
Objective: To quantify the amount of cytotoxic drug or other payload that has been prematurely released from the bioconjugate into circulation.[8]
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to plasma samples to precipitate proteins, including the bioconjugate.[8]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[8]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[8]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column.[8]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.[8]
Visualizing the Impact: Workflows and Pathways
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in bioconjugate development.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing ADC linker stability.
Conclusion
The strategic selection of a linker is paramount in the design of successful bioconjugates. The incorporation of hydrophilic linkers, such as the PEG-based Tri-(PEG1-C2-acid), offers significant advantages in overcoming the challenges posed by hydrophobic payloads.[1] By improving solubility, reducing aggregation, and extending plasma half-life, these linkers can lead to enhanced efficacy and a wider therapeutic window.[1][6] In contrast, while synthetically accessible, traditional alkyl chain linkers may compromise the physicochemical properties and pharmacokinetic profile of the resulting bioconjugate. The provided experimental protocols offer a robust framework for the empirical evaluation of different linker technologies, enabling researchers to make data-driven decisions in the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Ternary Complex Formation with Tri-(PEG1-C2-acid)-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's efficacy is the formation of a stable and productive ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-binding moieties of the PROTAC plays a pivotal role in the stability and conformation of this ternary complex. This guide provides a comparative analysis of methodologies to validate ternary complex formation, with a focus on PROTACs synthesized using the PEG-based linker, Tri-(PEG1-C2-acid).
The Role of the Linker in Ternary Complex Formation
The linker in a PROTAC is not merely a spacer but a critical component that influences the overall efficacy and selectivity of the molecule.[1] The length, composition, and flexibility of the linker, such as that provided by Tri-(PEG1-C2-acid), are crucial for optimal orientation of the POI and E3 ligase, which in turn affects the stability of the ternary complex and the efficiency of subsequent ubiquitination and degradation.[2][] PEG-based linkers, like Tri-(PEG1-C2-acid), are frequently used in PROTAC design to enhance solubility and provide the necessary flexibility for productive ternary complex formation.[4][5]
Quantitative Analysis of Ternary Complex Formation
A variety of biophysical techniques are employed to quantify the formation, stability, and kinetics of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (K D), cooperativity (α), and kinetic rate constants (k on and k off).
Table 1: Comparison of Key Biophysical Techniques for Ternary Complex Validation
| Technique | Key Parameters Measured | Throughput | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | K D (affinity), k on (association rate), k off (dissociation rate), cooperativity (α) | Medium to High | Real-time, label-free, provides kinetic information.[6][7] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | K D (affinity), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α) | Low | Gold standard for thermodynamic characterization, solution-based, label-free.[6][8] | Requires large amounts of pure protein, low throughput, sensitive to buffer mismatches.[8] |
| Biolayer Interferometry (BLI) | K D (affinity), k on, k off | High | Real-time, label-free, high throughput, dip-and-read format.[6] | Less sensitive than SPR, may not be suitable for very weak interactions.[6] |
| NanoBRET™ | Ternary complex formation in live cells (EC 50) | High | Live-cell assay, provides physiologically relevant data, kinetic and endpoint measurements.[9][10][11] | Requires genetic modification of cells to express tagged proteins. |
| AlphaLISA® | Ternary complex formation (EC 50) | High | Homogeneous (no-wash) assay, high sensitivity, suitable for HTS.[12][13] | Relies on antibody-based detection, potential for assay interference. |
Table 2: Example Quantitative Data for a PEG-Linked PROTAC (MZ1)
The PROTAC MZ1, which utilizes a PEG linker, is a well-characterized degrader of BRD4. The data below illustrates the type of quantitative information obtained from biophysical assays.
| Interacting Species | Technique | K D (nM) | Cooperativity (α) | Reference |
| MZ1 : VHL | SPR | 29 | - | [6] |
| MZ1 : BRD4 BD2 | SPR | 1 | - | [6] |
| VHL:MZ1:BRD4 BD2 (Ternary Complex) | SPR | - | 26 | [6] |
| MZ1 : VHL | ITC | 66 | - | [6] |
| MZ1 : BRD4 BD2 | ITC | 4 | - | [6] |
| VHL:MZ1:BRD4 BD2 (Ternary Complex) | ITC | - | 15 | [6] |
Note: Cooperativity (α) is a measure of the synergy in binding. An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[4]
Comparison of Linker Types for PROTACs
While Tri-(PEG1-C2-acid) represents a flexible, hydrophilic linker, alternative linker chemistries can be employed to modulate the physicochemical and pharmacological properties of a PROTAC.
Table 3: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-based (e.g., Tri-(PEG1-C2-acid)) | Flexible, hydrophilic. | Enhances solubility and cell permeability.[14] | Can have reduced metabolic stability compared to alkyl linkers.[15] |
| Alkyl Chains | Flexible, hydrophobic. | Synthetically accessible and chemically stable.[15] | Can lead to poor aqueous solubility.[15] |
| Piperazine/Piperidine | Rigid, can be polar. | Can improve metabolic stability and reduce lipophilicity, provides conformational rigidity.[2][16] | May restrict the conformational flexibility required for optimal ternary complex formation. |
| Triazole-based | Rigid, metabolically stable. | Can be designed to create new interactions that stabilize the ternary complex.[2] | The rigidity might not be optimal for all target-E3 ligase pairs. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of ternary complex formation. Below are outlines for key experimental techniques.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL) to a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary K D.
-
In a separate experiment, inject a series of concentrations of the PROTAC mixed with a constant, saturating concentration of the POI over a fresh sensor chip to determine the ternary K D.
-
-
Ternary Complex Kinetics:
-
Prepare a concentration series of the PROTAC.
-
Mix each PROTAC concentration with a constant, high concentration of the POI (analyte).
-
Inject these mixtures over the immobilized E3 ligase.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary interactions) to determine kinetic and affinity constants. The cooperativity (α) can be calculated as the ratio of the binary K D to the ternary K D.[7]
Isothermal Titration Calorimetry (ITC) Protocol for Cooperativity Measurement
-
Sample Preparation: Dialyze the purified POI and E3 ligase into the same buffer to minimize heats of dilution. Dissolve the PROTAC in the final dialysis buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary K D1.
-
Titrate the PROTAC into the POI solution to determine the binary K D2.
-
-
Ternary Titration:
-
Prepare a mixture of the E3 ligase and the POI in the sample cell.
-
Titrate the PROTAC into the E3-POI mixture to determine the apparent K D for ternary complex formation.
-
-
Data Analysis: Fit the binding isotherms to an appropriate model to obtain the thermodynamic parameters. Calculate the cooperativity factor (α) using the measured K D values.[8][17]
NanoBRET™ Ternary Complex Assay Protocol
-
Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (acceptor).
-
Assay Setup:
-
Plate the transfected cells in a multi-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) and incubate.
-
Add a serial dilution of the PROTAC to the cells.
-
-
Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC 50 for ternary complex formation in a live-cell environment.[1][11][18]
AlphaLISA® Ternary Complex Assay Protocol
-
Assay Components: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., FLAG-tagged).
-
Assay Reaction:
-
In a microplate, mix the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
-
Detection:
-
Add AlphaLISA® acceptor beads that bind to one of the tags (e.g., anti-FLAG® acceptor beads).
-
Add AlphaLISA® donor beads that bind to the other tag (e.g., Glutathione donor beads).
-
Incubate in the dark.
-
-
Data Analysis: Read the plate on an Alpha-enabled plate reader. The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. Plot the signal against the PROTAC concentration to determine the EC 50.[12][13]
Visualizing the Mechanism and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental setups involved in PROTAC research.
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for SPR analysis.
Caption: Experimental workflow for NanoBRET™ assay.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
A Comparative Guide to the Mass Spectrometry Analysis of Tri-(PEG1-C2-acid) Containing PROTACs
For researchers and scientists engaged in the development of Proteolysis-Targeting Chimeras (PROTACs), robust analytical methodologies are paramount for success. This guide provides a comparative overview of mass spectrometry-based techniques for the characterization and quantification of PROTACs that incorporate the hydrophilic, short-chain Tri-(PEG1-C2-acid) linker. We present supporting experimental data from representative studies on PEGylated PROTACs, detailed analytical protocols, and visual workflows to facilitate a deeper understanding of the analytical challenges and strategies.
The Analytical Challenge of PEGylated PROTACs
PROTACs, by their nature, are complex heterobifunctional molecules consisting of a target protein binder, an E3 ligase ligand, and a connecting linker. The incorporation of polyethylene glycol (PEG) moieties, such as in the Tri-(PEG1-C2-acid) linker, is a common strategy to enhance solubility and improve pharmacokinetic properties. However, this also introduces analytical challenges. The linker is often susceptible to metabolic cleavage, requiring methods that can identify and quantify not only the intact PROTAC but also its metabolites.
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry platform is critical and depends on the analytical goal, whether it be quantitative pharmacokinetic (PK) studies or qualitative structural elucidation and analysis of ternary protein complexes. Below, we compare the performance of commonly used MS platforms for PROTAC analysis, with data synthesized from studies on analogous PEG-containing PROTACs.
Quantitative Analysis: Triple Quadrupole (QqQ) Mass Spectrometry
Triple quadrupole mass spectrometers, operated in Multiple Reaction Monitoring (MRM) mode, are the gold standard for high-sensitivity quantification of small molecules in complex biological matrices. Their high selectivity and sensitivity make them ideal for DMPK studies.
Table 1: Comparison of Published LC-MS/MS Methods for PROTAC Quantification in Plasma
| Parameter | Method for a Gefitinib-Based PROTAC[1] | Method for PROTAC TL 13-112[2] | Method for ARV-110[3][4] |
| Mass Spectrometer | Waters Tandem Quadrupole | SCIEX Triple Quad™ or QTRAP® | Not specified, likely Triple Quad |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Lower Limit of Quantitation (LLOQ) | 20 pg/mL | 10 pg/mL | 2 ng/mL |
| Linear Dynamic Range | 0.02 - 1000 ng/mL | 10 - 15000 pg/mL | 2 - 3000 ng/mL |
| Sample Preparation | Protein Precipitation (1:3 sample to organic solvent) | Protein Precipitation (Acetonitrile/Methanol) | Protein Precipitation |
| Internal Standard | Gefitinib-d6 | TL 13-110 (inactive control) | Pomalidomide |
Qualitative and Structural Analysis: High-Resolution Mass Spectrometry (HRMS)
High-resolution platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are indispensable for the structural characterization of novel PROTACs, metabolite identification, and studying the non-covalent PROTAC-protein ternary complexes.
Table 2: Comparison of HRMS and Other Techniques for PROTAC Characterization
| Analytical Goal | Technique | Key Advantages | Representative Application |
| Intact Mass Confirmation & Purity | LC-QTOF, LC-Orbitrap | High mass accuracy (<5 ppm) for confident formula determination. | Confirmation of synthesized PROTACs with PEG linkers. |
| Metabolite Identification | LC-HRMS (Q-TOF, Orbitrap) | Accurate mass measurement of metabolites to predict elemental composition. | Identifying cleavage products of the PEG linker and modifications on the warhead or E3 ligand moieties.[5] |
| Ternary Complex Analysis | Native Mass Spectrometry | Allows for the study of non-covalent protein-PROTAC complexes, providing insights into the mechanism of action.[6] | Observation of the 1:1:1 stoichiometry of the target protein:PROTAC:E3 ligase complex.[6] |
| Fragmentation Analysis | Tandem MS (CID, HCD, ECD) | Provides structural information about the PROTAC, including the site of linker attachment and fragmentation pathways. | Collision-induced dissociation (CID) often leads to cleavage of the linker, which can be used to confirm the identity of the PROTAC.[3] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible results. Below are representative protocols for the analysis of PEGylated PROTACs.
Protocol 1: Quantitative LC-MS/MS Analysis of a PROTAC in Rat Plasma
This protocol is adapted from a method for the quantification of a gefitinib-based PROTAC and is suitable for pharmacokinetic studies.[1]
-
Sample Preparation:
-
To 20 µL of rat plasma, add an internal standard.
-
Perform protein precipitation by adding 60 µL of organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: ACQUITY HSS T3 1.7 µm C18 Column (2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes, followed by a 2-minute hold.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for the Tri-(PEG1-C2-acid) containing PROTAC and its internal standard. For example, fragmentation is often observed at the ether or amide bonds of the linker.
-
Protocol 2: Native Mass Spectrometry of a PROTAC Ternary Complex
This protocol provides a general framework for analyzing the non-covalent interactions between a PROTAC, its target protein, and an E3 ligase.[6]
-
Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Incubate the target protein, E3 ligase, and the PROTAC in a volatile buffer suitable for native MS (e.g., ammonium acetate) at an appropriate molar ratio.
-
Allow the complex to form at room temperature or 4 °C.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization: Nano-electrospray ionization (nESI) is often preferred for its gentle nature.
-
Instrument Settings: Optimize instrument parameters (e.g., capillary voltage, cone gas flow, collision energies) to preserve non-covalent interactions.
-
Data Analysis: Deconvolute the resulting spectra to determine the masses of the intact proteins and the assembled ternary complex.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and analytical workflows involved in PROTAC research.
References
- 1. waters.com [waters.com]
- 2. sciex.com [sciex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of Tri-(PEG1-C2-acid) Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical attribute in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It directly influences the therapeutic index by ensuring that the cytotoxic payload or protein degrader is delivered to the target site without premature release into systemic circulation. This guide provides a comparative analysis of the in vivo stability of various linker technologies, with a focus on polyethylene glycol (PEG)-based linkers, including the Tri-(PEG1-C2-acid) linker, and offers insights into the experimental assessment of their stability.
The Role of Linkers in Drug Conjugates
Linkers are not merely spacers; they are crucial components that dictate the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug conjugate.[1] Their design must strike a delicate balance between stability in circulation and efficient cleavage at the target site. Linkers are broadly classified into two categories: cleavable and non-cleavable.[2][3]
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the target cell, such as enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[2]
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[4] This generally leads to a longer half-life and lower off-target toxicity.[4]
The Tri-(PEG1-C2-acid) linker is a PEG-based linker, often utilized in the synthesis of PROTACs.[5] PEGylation is a well-established strategy to enhance the hydrophilicity, solubility, and in vivo half-life of therapeutic molecules.[6][] The inclusion of a short PEG chain, as in the Tri-(PEG1-C2-acid) linker, is intended to improve the overall properties of the resulting conjugate.
Comparative In Vivo Stability of Different Linker Types
The in vivo stability of a linker is typically assessed by measuring the half-life of the intact conjugate in plasma and quantifying the premature release of the payload. The following table summarizes representative in vivo stability data for different linker classes from preclinical studies.
| Linker Type | Example | Animal Model | Key Stability Finding | Reference(s) |
| Non-cleavable | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Mouse | Half-life (t1/2) of 10.4 days for Trastuzumab-DM1. | [3] |
| Enzyme-cleavable (Peptide) | Val-Cit (Valine-Citrulline) | Mouse | Unstable in mouse plasma due to carboxylesterase Ces1c activity. | [8] |
| Enzyme-cleavable (Peptide) | EVCit (Glutamic acid–valine–citrulline) | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [8] |
| Enzyme-cleavable (Peptide) | Triglycyl peptide (CX) | Mouse | Exhibited stability comparable to SMCC-DM1-containing ADCs with a half-life of 9.9 days. | [3] |
| pH-sensitive (Hydrazone) | Hydrazone | Human Plasma | Half-life of approximately 2 days. | [3] |
| Redox-sensitive (Disulfide) | Disulfide | Mouse | Can undergo premature drug release in circulation. | [9] |
| Novel Acid-cleavable | Silyl ether-based | Human Plasma | Half-life of more than 7 days. | [3] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | OHPAS linker | Mouse | Stable in in vivo pharmacokinetic studies. | [10] |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is paramount for the selection of lead candidates. The two most widely used bioanalytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][11]
ELISA-Based Quantification of Intact Drug Conjugate
This method measures the concentration of the fully assembled drug conjugate in plasma samples over time.
Protocol Outline:
-
Animal Dosing: Administer the drug conjugate intravenously to the chosen animal model (e.g., mouse, rat).[2]
-
Sample Collection: Collect blood samples at predetermined time points and process to obtain plasma.[12]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody or a capture antibody against the payload.[2][13]
-
Blocking: Add a blocking buffer to prevent non-specific binding.[2]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the coated plate.[2]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to either the payload or the antibody, depending on the capture method.[2]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme to produce a detectable signal.[2]
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact conjugate. A standard curve is used for quantification.[2]
LC-MS/MS-Based Quantification of Free Payload
This highly sensitive and specific method quantifies the amount of prematurely released payload in the circulation.[2]
Protocol Outline:
-
Animal Dosing and Sample Collection: Follow the same procedure as in the ELISA protocol.[2]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the drug conjugate.[2]
-
Centrifugation: Pellet the precipitated proteins by centrifugation.[2]
-
Supernatant Collection: Collect the supernatant containing the small molecule free payload.[2]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other components based on its physicochemical properties.[2][14]
-
Tandem Mass Spectrometry (MS/MS) Detection: The separated payload is ionized, and specific precursor and product ions are detected, allowing for highly sensitive and specific quantification.[2][14]
Visualizing Experimental Workflows
To better illustrate the processes involved in assessing in vivo linker stability, the following diagrams outline the key steps.
Caption: Workflow for ELISA-based quantification of intact drug conjugates.
Caption: Workflow for LC-MS/MS-based quantification of free payload.
Signaling Pathways and Logical Relationships
The stability of a drug-linker conjugate in vivo is a multifactorial issue. The following diagram illustrates the relationship between linker properties, biological environment, and the ultimate therapeutic outcome.
Caption: Factors influencing the in vivo stability and therapeutic outcome of drug-linker conjugates.
References
- 1. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. bosterbio.com [bosterbio.com]
- 13. genscript.com [genscript.com]
- 14. sciex.com [sciex.com]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficiency
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are defined by three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and the linker that connects them. Far from being a mere spacer, the linker's composition, length, and rigidity are paramount, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. [1][2][]
This guide provides a comparative analysis of different linker types, supported by experimental data, to inform the rational design and optimization of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
The primary function of the linker is to tether the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[] An ideal linker optimizes the geometry of this ternary complex.[1] A linker that is too short may cause steric hindrance, preventing complex formation, while an overly long linker can lead to inefficient ubiquitination.[1][] The linker's chemical properties also impact the PROTAC's overall physicochemical characteristics, such as solubility and cell permeability.[2][5]
Comparative Analysis of Common Linker Types
PROTAC linkers are generally categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable.[6] Each class possesses distinct features that influence PROTAC performance.
-
Flexible Linkers (Alkyl and PEG): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[6]
-
Alkyl Chains: As simple hydrocarbon chains, they offer significant conformational flexibility.[6] However, their hydrophobic nature can negatively impact the solubility of the PROTAC molecule.[6]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are frequently used to improve hydrophilicity and solubility.[1] Their biocompatibility is another key advantage.
-
-
Rigid Linkers: These linkers incorporate cyclic structures (like piperazine or aromatic rings) or double/triple bonds.[2] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[2]
-
Clickable Linkers: These linkers utilize "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, to connect the two ligands. This approach offers high efficiency and modularity for creating libraries of PROTACs with varying linker lengths and compositions.[7]
Quantitative Data Comparison
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[6] The following tables summarize experimental data illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1]
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC (11) | 12 | ~100 | ~75 |
| PROTAC (12) | 16 | ~10 | ~90 |
| PROTAC (13) | 19 | ~100 | ~75 |
| PROTAC (14) | 21 | >1000 | <25 |
Data derived from a study by Cyrus et al. targeting ERα in MCF7 cells using a VHL-based PROTAC.[1][8]
Table 2: Impact of Linker Composition on BRD4 Degradation [7]
| PROTAC | Linker Composition | E3 Ligase | DC50 (µM) in H661 cells |
| PROTAC 60 (n=0) | Clicked triazole | CRBN | < 0.5 |
| PROTAC 60 (n=1) | Triazole + 1 PEG unit | CRBN | > 5 |
| PROTAC 60 (n=2) | Triazole + 2 PEG units | CRBN | > 5 |
| PROTAC 60 (n=4) | Triazole + 4 PEG units | CRBN | < 0.5 |
Table 3: Comparison of Flexible vs. Rigid Linkers for BRD9 Degradation [2]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| Compound 2 | Flexible (PEG-based) | 8.6 | >95 |
| Compound 3 | Rigid (piperazine-based) | 2.3 | >95 |
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in PROTAC development.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating and comparing PROTAC efficiency.
Caption: IRAK4-mediated inflammatory signaling cascade.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Target Protein Degradation
This is the most common method to qualitatively and semi-quantitatively measure the reduction in target protein levels.
-
Objective: To determine the DC50 and Dmax of a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed relevant cells (e.g., MCF7 for ERα, HCT116 for HDACs) in multi-well plates.[9][10] Once they reach 70-80% confluency, treat them with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash cells with PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer, separate them by size using SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[9] Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[11]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[9] Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[11]
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration and plot a dose-response curve to determine the DC50 and Dmax values.[6]
-
Ternary Complex Formation Assays
Assessing the formation of the Target-PROTAC-E3 ligase complex is critical to understanding the mechanism of action.[12]
-
Objective: To confirm and characterize the formation of the ternary complex induced by the PROTAC.
-
Common Methodologies:
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC.
-
Lyse the cells and incubate the lysate with an antibody against either the target protein or the E3 ligase to pull down the protein and its binding partners.[11]
-
Use Protein A/G magnetic beads to capture the antibody-protein complexes.[11]
-
Wash the beads to remove non-specific binders.
-
Elute the proteins and analyze them by Western blot to detect the presence of all three components (target, E3 ligase, and PROTAC-bound components if a tagged PROTAC is used).[11]
-
-
Biophysical Assays (In Vitro): Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinities and thermodynamics of binary (PROTAC-Target, PROTAC-E3) and ternary complex formation.[13] These assays are crucial for understanding cooperativity.[13]
-
Cell-Based Proximity Assays (NanoBRET™): This technology is ideal for studying ternary complex formation in live cells.[12] It uses a bioluminescent donor (e.g., NanoLuc® fused to the target protein) and a fluorescent acceptor (e.g., HaloTag® fused to the E3 ligase).[12] PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur, generating a quantifiable signal.[12][14]
-
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Objective: To measure the cytotoxic or cytostatic effect of the PROTAC on cells.
-
Methodology:
-
Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for an extended period (e.g., 48-72 hours).[8]
-
Add a tetrazolium salt reagent (like MTS or MTT) to each well.
-
Metabolically active, viable cells will convert the reagent into a colored formazan product.
-
Measure the absorbance of the formazan product using a plate reader.
-
The amount of color produced is proportional to the number of viable cells. This data can be used to calculate an IC50 value.[8]
-
Conclusion
The linker is a critical determinant of PROTAC success, and its optimization is a key challenge and opportunity in the field of targeted protein degradation.[15] The length, flexibility, and chemical composition of the linker directly impact the formation and stability of the ternary complex, which in turn governs the efficiency and selectivity of protein degradation.[1][2][] While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid and conformationally constrained linkers are emerging as a promising strategy to enhance potency and improve pharmacokinetic properties.[2] A systematic approach, employing a suite of robust biophysical and cellular assays as outlined in this guide, is paramount for understanding the complex structure-activity relationships and for the rational design of highly effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [promega.sg]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Characterization of Tri-(PEG1-C2-acid) and Its Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of Tri-(PEG1-C2-acid), a common linker in Proteolysis Targeting Chimeras (PROTACs), and its conjugates. Due to the limited availability of public NMR data for Tri-(PEG1-C2-acid), this guide utilizes data from a close structural analog, 8-amino-3,6-dioxaoctanoic acid (an amino-PEG2-acid), as a representative example of a short-chain PEG-acid linker. This is compared with alternative aliphatic dicarboxylic acid linkers, glutaric acid and suberic acid, to highlight the distinguishing features in their NMR spectra.
Performance Comparison: NMR Spectral Data
The following tables summarize the reported ¹H NMR chemical shifts for the representative PEG-acid linker and the alternative aliphatic linkers. These values are crucial for identifying the linker in a sample and for confirming its conjugation to other molecules.
Table 1: ¹H NMR Chemical Shifts (δ) of Unconjugated Linkers
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent |
| 8-amino-3,6-dioxaoctanoic acid | -CH₂-COOH | 4.1 | s | CDCl₃ |
| PEG backbone (-O-CH₂-CH₂-O-) | 3.6 | m | CDCl₃ | |
| Glutaric Acid | -CH₂-COOH | 2.43 | t | D₂O |
| -CH₂-CH₂-CH₂- | 1.90 | p | D₂O | |
| Suberic Acid | -CH₂-COOH | 2.22 | t | D₂O |
| -CH₂-CH₂-COOH | 1.57 | p | D₂O | |
| -CH₂-CH₂-CH₂-CH₂- | 1.29 | m | D₂O |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.
Upon conjugation, the chemical environment of the protons near the linkage site changes, leading to shifts in their corresponding NMR signals. For instance, the conjugation of a PEG-acid linker to an amine-containing molecule via an amide bond typically results in a downfield shift of the protons on the carbon adjacent to the newly formed amide group.
Table 2: Illustrative ¹H NMR Chemical Shift Changes Upon Conjugation
| Linker Type | Proton Environment | Typical Shift of Unconjugated Linker (ppm) | Typical Shift of Conjugated Linker (ppm) |
| PEG-acid | -CH₂-COOH | ~4.1 | ~4.2-4.3 (as -CH₂-C(O)NR-) |
This downfield shift is a key indicator of successful conjugation.[1][2]
Experimental Protocols
Accurate NMR characterization relies on meticulous sample preparation and data acquisition. Below are detailed methodologies for these crucial steps.
Sample Preparation for NMR Spectroscopy
-
Sample Quantity: For ¹H NMR of small molecules like these linkers, weigh out 5-25 mg of the sample. For ¹³C NMR, a higher concentration is often required, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[3][4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). The choice of solvent can affect the chemical shifts of labile protons (e.g., -COOH, -NH₂).[5]
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[3][6]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically used. Often, commercially available deuterated solvents contain TMS. If not, a small, known amount can be added.[4]
-
Labeling: Ensure the NMR tube is clearly labeled with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.
-
Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for samples with sufficient concentration.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for the protons to return to their equilibrium state.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for organic molecules.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Spectral Width: A spectral width of around 200-250 ppm is standard.
-
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Visualizations
The following diagrams illustrate the key concepts in the NMR characterization of these linkers.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
A Comparative Guide to the Pharmacokinetics of Tri-(PEG1-C2-acid) PROTACs and Alternative Linker Strategies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteolysis Targeting Chimera (PROTAC) Performance with a Focus on Linker Pharmacokinetics, Supported by Experimental Data.
The design of the linker connecting the target-binding and E3 ligase-binding moieties of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its pharmacokinetic (PK) profile and overall therapeutic efficacy. This guide provides a comparative evaluation of PROTACs featuring the hydrophilic Tri-(PEG1-C2-acid) linker against those with a more traditional hydrophobic alkyl linker. The following sections present a summary of their pharmacokinetic properties, detailed experimental methodologies for their evaluation, and visual representations of key biological and experimental processes.
Data Presentation: Pharmacokinetic Profiles
The pharmacokinetic parameters of PROTACs are significantly influenced by the physicochemical properties of their linkers. Polyethylene glycol (PEG) linkers, such as Tri-(PEG1-C2-acid), are often employed to enhance solubility and optimize in vivo disposition. In contrast, alkyl linkers offer a more hydrophobic alternative.[1]
Below is a comparison of a well-characterized PEG-linked PROTAC, ARV-825, which targets the BRD4 protein for degradation, and a hypothetical BRD4-targeting PROTAC with a simple alkyl linker. While direct, head-to-head pharmacokinetic data for a PROTAC containing the precise Tri-(PEG1-C2-acid) linker is not publicly available, ARV-825's PEG linker makes it a relevant case study. The data for the alkyl-linked PROTAC is extrapolated from general findings in the literature regarding the impact of such linkers on PROTAC pharmacokinetics.
| Pharmacokinetic Parameter | ARV-825 (PEG-Linked PROTAC) | Representative Alkyl-Linked PROTAC (Hypothetical) | References |
| Linker Type | Polyethylene Glycol (PEG) | Alkyl Chain | [2] |
| Solubility | Generally enhanced aqueous solubility. | Lower aqueous solubility, more lipophilic. | [1][3] |
| Permeability | Can exhibit a "chameleon-like" effect, adopting conformations that shield polar groups to aid membrane passage. | Generally higher passive membrane permeability due to increased lipophilicity. | [3][4] |
| Metabolic Stability | PEG chains can be susceptible to oxidative metabolism. | Generally more resistant to oxidative metabolism, though can be hydroxylated. | |
| Plasma Half-life (t½) | A nano-formulation of ARV-825 demonstrated an improved half-life in rats. | May exhibit a shorter half-life due to faster clearance if solubility is poor. | [5] |
| Maximum Concentration (Cmax) | A nano-formulation in rats showed a 2.55-fold increase in plasma concentration compared to the free drug. | May be lower due to poorer absorption and solubility. | [5][6] |
| Area Under the Curve (AUC) | A nano-formulation in rats resulted in a 5.56-fold increase in AUC. | May be lower, reflecting reduced overall exposure. | [5][6] |
| Oral Bioavailability | Generally a challenge for PROTACs; formulation strategies are often required to improve it. | Can be limited by poor solubility and potential for P-glycoprotein efflux. | [3] |
Note: The data for ARV-825 is based on preclinical studies, some involving specific formulations to enhance bioavailability. The values for the alkyl-linked PROTAC are qualitative predictions based on established principles of linker chemistry in PROTAC design.
Experimental Protocols
Accurate evaluation of PROTAC pharmacokinetics is essential for their preclinical and clinical development. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a PROTAC following intravenous administration in mice.[7][8]
1. Animal Models:
-
Male BALB/c mice (8-10 weeks old) are used.
-
Animals are acclimatized for at least one week before the experiment, with free access to food and water.[9]
2. Formulation and Administration:
-
The PROTAC is formulated in a vehicle suitable for intravenous injection, such as 5% DMSO, 40% PEG300, and 55% sterile water.
-
A single dose (e.g., 5 mg/kg) is administered via tail vein injection.[10]
3. Sample Collection:
-
Blood samples (approximately 50 µL) are collected at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration via submandibular or saphenous vein puncture.[8]
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[9][11]
4. Sample Analysis (LC-MS/MS):
-
Plasma samples are prepared for analysis by protein precipitation. Acetonitrile containing an internal standard is added to the plasma samples to precipitate proteins.[11][12]
-
After centrifugation, the supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the PROTAC concentration.[12][13]
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including Cmax, AUC, t½, clearance (CL), and volume of distribution (Vd).[7]
Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, which is crucial for predicting its in vivo half-life.
1. Materials:
-
Test PROTAC compound.
-
Pooled plasma from the species of interest (e.g., mouse, rat, human).
-
Phosphate buffered saline (PBS).
-
Acetonitrile for protein precipitation.
-
An appropriate internal standard.
2. Procedure:
-
The PROTAC is incubated with plasma at a final concentration of, for example, 1 µM at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The reaction is stopped by adding cold acetonitrile containing the internal standard.
-
Samples are centrifuged to pellet the precipitated proteins.
3. Analysis:
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining PROTAC at each time point.
-
The percentage of the PROTAC remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the PROTAC mechanism of action and the experimental workflow for pharmacokinetic evaluation.
Caption: PROTAC-mediated degradation of BRD4 protein.
Caption: Experimental workflow for a PROTAC pharmacokinetic study.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. sciex.com [sciex.com]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Comparative Guide to Successful PROTACs: A Focus on Clinically Advanced Degraders
This guide provides a comparative analysis of two leading clinical-stage PROTACs, ARV-110 and ARV-471, developed by Arvinas. While the specific linker "Tri-(PEG1-C2-acid)" is not explicitly named in the public disclosures of these molecules, they utilize related PEG-based linkers, which are crucial for their favorable drug-like properties. This guide will objectively compare their performance, provide supporting experimental data, and detail the methodologies used for their evaluation, offering valuable insights for researchers and drug developers in the field of targeted protein degradation.
Case Study 1: ARV-110 (Bavdegalutamide) - An Androgen Receptor (AR) Degrader
ARV-110 is a potent and specific degrader of the Androgen Receptor (AR), a key driver of prostate cancer. It was designed to overcome resistance to existing AR-pathway inhibitors like enzalutamide and abiraterone, which can be driven by AR overexpression or mutations. ARV-110 utilizes the von Hippel-Lindau (VHL) E3 ligase to induce AR ubiquitination and subsequent proteasomal degradation.
Quantitative Performance Data
The following table summarizes the key in vitro and in vivo performance metrics for ARV-110 compared to the standard-of-care AR inhibitor, enzalutamide.
| Parameter | ARV-110 | Enzalutamide | Cell Line / Model | Citation |
| AR Binding Affinity (Ki) | 2.3 nM | 1.8 nM | In vitro | |
| VHL Binding Affinity (IC50) | 27 nM | N/A | In vitro | |
| AR Degradation (DC50) | ~1 nM | No degradation | VCaP (prostate cancer) | |
| Maximal AR Degradation (Dmax) | >95% | No degradation | VCaP (prostate cancer) | |
| Tumor Growth Inhibition | 80% at 10 mg/kg (daily) | 36% at 10 mg/kg (daily) | VCaP Xenograft | |
| AR Degradation (in vivo) | >90% degradation | No degradation | VCaP Xenograft |
Signaling Pathway Disruption by ARV-110
ARV-110 effectively eliminates the AR protein, thereby shutting down the entire downstream signaling cascade that promotes prostate cancer cell growth and survival. This is a key advantage over inhibitors, which may not fully block signaling, especially in the context of AR overexpression.
Caption: ARV-110 induces AR degradation via a ternary complex with VHL, blocking downstream oncogenic signaling.
Case Study 2: ARV-471 (Vepdegestrant) - An Estrogen Receptor (ER) Degrader
ARV-471 is a first-in-class oral ER degrader developed for the treatment of ER-positive/HER2-negative breast cancer. It targets wild-type and mutant forms of the ER for degradation by recruiting the Cereblon (CRBN) E3 ligase. This approach offers a potential advantage over standard-of-care agents like fulvestrant, an injectable selective estrogen receptor degrader (SERD) that has shown incomplete ER degradation and potential agonist activity.
Quantitative Performance Data
The table below compares the preclinical performance of ARV-471 with fulvestrant.
| Parameter | ARV-471 | Fulvestrant | Cell Line / Model | Citation |
| ER Binding Affinity (IC50) | 2.2 nM | 1.9 nM | In vitro | |
| CRBN Binding Affinity (Kd) | 180 nM | N/A | In vitro | |
| ER Degradation (DC50) | 1.8 nM | 3.5 nM | MCF7 (breast cancer) | |
| Maximal ER Degradation (Dmax) | >95% | ~80-90% | MCF7 (breast cancer) | |
| Tumor Growth Inhibition | 90% at 10 mg/kg (daily) | 67% at 200 mg/kg (weekly) | MCF7 Xenograft | |
| ER Degradation (in vivo) | 97% degradation | 72% degradation | MCF7 Xenograft |
Experimental Workflow: PROTAC-Induced Degradation
The general workflow for evaluating a PROTAC like ARV-471 involves a series of in vitro and in vivo experiments to confirm its mechanism of action and assess its efficacy.
Caption: A typical experimental workflow for preclinical evaluation of a PROTAC degrader.
Key Experimental Protocols
Below are generalized protocols for key experiments used to characterize PROTACs like ARV-110 and ARV-471.
Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the reduction of a target protein in cells following treatment with a PROTAC.
-
Cell Seeding: Plate cancer cells (e.g., VCaP for AR, MCF7 for ER) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (e.g., anti-AR or anti-ER) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate DC50 (concentration for 50% degradation) and Dmax (maximal degradation) using non-linear regression in software like GraphPad Prism.
Ternary Complex Formation Assay (TR-FRET)
This biophysical assay measures the formation of the Target:PROTAC:E3 Ligase complex.
-
Reagents:
-
Tagged Target Protein (e.g., His-tagged AR)
-
Tagged E3 Ligase (e.g., GST-tagged VHL-ElonginB-ElonginC complex)
-
Fluorescently-labeled antibodies (e.g., Terbium-cryptate anti-His and d2-labeled anti-GST)
-
PROTAC compound
-
-
Procedure:
-
In a microplate (e.g., 384-well), add the target protein, E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubate for a defined period (e.g., 60 minutes) to allow complex formation.
-
Add the fluorescently-labeled antibodies.
-
Incubate to allow antibody binding.
-
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). A higher ratio indicates proximity of the target and E3 ligase, confirming ternary complex formation. The data can be used to determine the cooperativity (alpha) of the complex.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of a PROTAC in a living animal model.
-
Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., VCaP or MCF7) into the flank of the mice. For ER+ models, an estrogen pellet may be implanted to support tumor growth.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, PROTAC, comparator drug). Administer compounds via the determined route (e.g., oral gavage) at a specified dose and schedule.
-
Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size. Euthanize the animals and excise the tumors.
-
Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Excised tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).
-
A Head-to-Head Comparison of Tri-(PEG1-C2-acid) and Branched Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-supported comparison between a specific trifunctional linker, Tri-(PEG1-C2-acid), and the broader class of branched linkers.
The architecture of a linker, far from being a simple spacer, dictates crucial parameters of the final bioconjugate. This includes drug-load distribution, solubility, stability in circulation, and the efficiency of payload release or target protein degradation. Here, we delve into the structural and functional nuances of Tri-(PEG1-C2-acid) and other branched linkers to inform rational design in drug development.
At a Glance: Key Structural Differences
Tri-(PEG1-C2-acid) is a discrete, trifunctional molecule featuring a central nitrogen atom from which three short polyethylene glycol (PEG) chains extend, each terminating in a carboxylic acid. This structure provides three points of attachment for payloads or other moieties.
Branched linkers , as a class, encompass a wider variety of architectures. They are characterized by a central core from which multiple "arms" radiate. These arms can vary in length, composition (e.g., PEG, alkyl chains), and the nature of their terminal functional groups. This architectural diversity allows for the attachment of multiple payload molecules, a strategy to increase the drug-to-antibody ratio (DAR) in ADCs, or to modulate the spatial orientation of the ligands in a PROTAC.[1][2]
Quantitative Comparison of Linker Performance
While direct head-to-head experimental data for Tri-(PEG1-C2-acid) against a spectrum of branched linkers is not extensively published, we can infer its potential performance based on studies of similar multi-arm and PEGylated linkers. The following tables summarize key performance parameters influenced by linker architecture.
| Parameter | Tri-(PEG1-C2-acid) (Inferred) | Branched Linkers (General) | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | Can achieve a DAR of 3 per attachment site. | Can achieve high DARs (e.g., 4, 6, 8 or even higher) depending on the number of arms.[3][4] | Higher DARs can enhance potency but may also increase aggregation and impact pharmacokinetics.[5] |
| Solubility | The PEG component is expected to enhance aqueous solubility. | PEG-based branched linkers generally improve the solubility of the bioconjugate. | Hydrophobicity of the payload can be offset by the hydrophilicity of the linker. |
| Stability (in plasma/serum) | Expected to be stable due to the robust amide bonds formed upon conjugation. | Stability is dependent on the chemical nature of the linker backbone and the conjugation chemistry used. Disulfide linkers offer cleavability, while maleimide chemistry can be prone to retro-Michael reactions.[6] | Linker stability is crucial to prevent premature payload release and off-target toxicity.[] |
| Ternary Complex Formation (PROTACs) | The defined structure and short PEG arms may provide a rigid conformation that could either favor or hinder optimal ternary complex formation depending on the specific target and E3 ligase. | Linker length and flexibility are critical for achieving a productive ternary complex. Both overly short and excessively long linkers can be detrimental.[8][9][10] | The optimal linker must be empirically determined for each target-E3 ligase pair.[11] |
| In Vitro Efficacy (IC50) | Dependent on the specific application (ADC vs. PROTAC) and the target. | For ADCs, higher DARs enabled by branched linkers can lead to lower IC50 values (higher potency), but linker length is also a critical factor affecting cleavage and payload release.[1] For PROTACs, efficacy is closely tied to the ability to form a stable ternary complex.[12] | Steric hindrance from a short or bulky branched linker can impede enzymatic cleavage or protein-protein interactions.[1] |
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of linker performance.
In Vitro Cytotoxicity Assay (MTT Assay for ADCs)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC constructs with different linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the ADC constructs and control antibody in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.[13][14][15]
ADC Stability in Human Serum
This assay evaluates the stability of the linker and the drug-to-antibody ratio (DAR) over time in a physiologically relevant matrix.
Materials:
-
ADC constructs
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoprecipitation
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
LC-MS system for analysis
Procedure:
-
Incubate the ADC constructs in human serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
At each time point, capture the ADC from the serum using Protein A or G magnetic beads.
-
Wash the beads with PBS to remove unbound serum proteins.
-
Elute the ADC from the beads using an elution buffer and immediately neutralize the eluate.
-
Analyze the eluted ADC using LC-MS to determine the average DAR at each time point.
-
Plot the average DAR over time to assess the stability of the ADC.[1][10][]
Ternary Complex Formation Assay for PROTACs (NanoBRET™ Assay)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-Target Protein fusion and HaloTag®-E3 Ligase fusion
-
Transfection reagent
-
PROTAC molecules
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
Luminometer capable of measuring luminescence and BRET signals
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase plasmids.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the PROTAC molecules and incubate for the desired time.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to assess ternary complex formation.[17]
Visualizing the Mechanisms of Action
To better understand the biological context in which these linkers operate, the following diagrams illustrate key signaling and degradation pathways.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Simplified HER2 signaling pathway.
Conclusion
The selection between a discrete trifunctional linker like Tri-(PEG1-C2-acid) and other branched linkers is highly dependent on the specific application and the desired properties of the final bioconjugate.
Tri-(PEG1-C2-acid) offers a well-defined structure with three attachment points, which can be advantageous for creating homogenous conjugates with a fixed drug load. Its PEGylated nature is beneficial for solubility. This linker may be particularly well-suited for PROTACs where a more constrained spatial arrangement is required for optimal ternary complex formation.
Branched linkers provide greater versatility in terms of achieving higher drug loading in ADCs, which can translate to enhanced potency.[3] The ability to tune the length and composition of the arms allows for fine-tuning of pharmacokinetic properties and can be crucial for overcoming steric hindrance.[1] However, this flexibility also introduces greater complexity in synthesis and characterization, and the optimal branched linker architecture must be empirically determined for each new therapeutic candidate.
Ultimately, the choice of linker should be guided by a thorough understanding of the target biology and the desired therapeutic outcome, supported by rigorous experimental evaluation of various linker designs.
References
- 1. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abeomics.com [abeomics.com]
- 15. precisepeg.com [precisepeg.com]
- 17. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tri-(PEG1-C2-acid)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Tri-(PEG1-C2-acid), a PEG-based PROTAC linker. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. The information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.
Hazard Identification and Summary
Tri-(PEG1-C2-acid) is classified with the following hazards according to the Globally Harmonized System (GHS). A comprehensive understanding of these hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Category | Description | Representative Quantitative Data |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | While a specific LD50 for Tri-(PEG1-C2-acid) is not published, similar PEG esters like PEG-12 Laurate have a reported acute oral LD50 of >25 g/kg in mice, indicating generally low acute toxicity.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | PEG compounds, particularly those of lower molecular weight, can cause skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | Direct contact with eyes can cause significant irritation. |
| Respiratory Tract Irritation | Category 3 | May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided. |
Personal Protective Equipment (PPE)
Before handling Tri-(PEG1-C2-acid) for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A standard laboratory coat must be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
Disposal of Tri-(PEG1-C2-acid) and its containers must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Segregation and Collection
-
Do not dispose of Tri-(PEG1-C2-acid) down the sink or in regular trash. While many polyethylene glycol (PEG) compounds are biodegradable, this product is also a chemical irritant and its introduction to wastewater systems should be avoided.[3]
-
All waste containing Tri-(PEG1-C2-acid), including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as chemical waste.
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred for chemical waste.[4]
-
Keep the waste container closed except when adding waste.
Step 2: Labeling of Waste Containers
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Tri-(PEG1-C2-acid)".
-
Include the primary hazards: "Irritant," "Harmful if Swallowed."
-
Note the date when waste was first added to the container (the "accumulation start date").
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.[3][5]
-
Provide the EH&S department or contractor with the complete chemical name and hazard information.
Step 5: Decontamination and Disposal of Empty Containers
-
A container that held Tri-(PEG1-C2-acid) is not considered empty until all contents have been removed to the extent possible.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous chemical waste and add it to your designated waste container.
-
Once triple-rinsed, deface or remove the original product label from the container.
-
The clean, defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Spill Management
In the event of a spill of Tri-(PEG1-C2-acid):
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Label and Dispose: Label the waste container and manage it as described in the disposal protocol above.
Experimental Workflow & Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of Tri-(PEG1-C2-acid) and its associated waste.
Caption: Disposal workflow for Tri-(PEG1-C2-acid) and its containers.
References
Personal protective equipment for handling Tri-(PEG1-C2-acid)
Essential Safety and Handling Guide for Tri-(PEG1-C2-acid)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tri-(PEG1-C2-acid). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure when handling Tri-(PEG1-C2-acid). The required PPE is summarized below.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2][3] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[1] For larger quantities or where splashing is likely, consider a chemical-resistant apron or suit.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[1][6] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[3][4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Hazard Identification
Tri-(PEG1-C2-acid) is classified with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Statement | Code | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[6] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[6] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[6] |
| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for safe handling and maintaining the integrity of the compound.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Have an appropriate spill kit readily accessible.
2. Handling:
-
Allow the container of Tri-(PEG1-C2-acid) to reach room temperature before opening.
-
Handle the substance in a well-ventilated area or a fume hood to avoid inhalation of vapors or mists.[1][6]
-
When transferring the liquid, do so carefully to prevent splashing or aerosol generation.
-
Keep the container tightly sealed when not in use.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[6]
3. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Carefully remove and dispose of contaminated PPE in a designated waste container.[1][3]
-
Wash hands and any exposed skin thoroughly with soap and water.[1][6]
Caption: Workflow for the safe handling of Tri-(PEG1-C2-acid).
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Do not mix Tri-(PEG1-C2-acid) waste with other waste streams.[1]
-
Collect all liquid waste containing this chemical in a dedicated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and include the full chemical name.
-
Solid waste, such as contaminated gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled container for solid chemical waste.[7]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure waste containers are kept closed except when adding waste.[7]
3. Final Disposal:
-
Dispose of the chemical waste through a licensed chemical waste disposal contractor.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][8]
-
Do not pour any chemical waste down the sink or into drains.[4][7] Polyethylene glycol (PEG) is biodegradable, but it can negatively affect wastewater treatment processes.[8]
This comprehensive guide is based on the provided Safety Data Sheet and general laboratory safety practices. Always refer to your institution's specific safety protocols and the most current SDS for Tri-(PEG1-C2-acid) before handling.
References
- 1. benchchem.com [benchchem.com]
- 2. leelinework.com [leelinework.com]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
